molecular formula C10H5ClF3N B1361088 2-Chloro-3-(trifluoromethyl)quinoline CAS No. 25199-86-4

2-Chloro-3-(trifluoromethyl)quinoline

Cat. No.: B1361088
CAS No.: 25199-86-4
M. Wt: 231.6 g/mol
InChI Key: UHUURLGTUPTFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3N and its molecular weight is 231.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUURLGTUPTFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650537
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-86-4
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25199-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25199-86-4

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the quinoline scaffold imparts unique electronic properties and synthetic versatility, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This document details its core physical and chemical properties, outlines a proposed synthetic pathway, and describes its potential applications in drug discovery as a reactive building block. Detailed experimental protocols for both synthesis and characterization of related compounds are provided to guide researchers in the field.

Core Properties and Data

This compound is a solid, crystalline compound. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electron density of the quinoline ring system, affecting its reactivity and physicochemical properties such as pKa and lipophilicity. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, serving as a key reactive handle for synthetic diversification.

Physical and Chemical Properties

The known physical and chemical data for this compound are summarized in the table below. It is important to note that some values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
CAS Number 25199-86-4--INVALID-LINK--[1]
Molecular Formula C₁₀H₅ClF₃N--INVALID-LINK--[1]
Molecular Weight 231.6 g/mol --INVALID-LINK--[1]
Melting Point 98-100 °C--INVALID-LINK--[1]
Boiling Point (Predicted) 282.1 ± 35.0 °C at 760 mmHg--INVALID-LINK--[1]
Density (Predicted) 1.427 ± 0.06 g/cm³--INVALID-LINK--[1]
pKa (Predicted) -1.98 ± 0.50--INVALID-LINK--[1]
Appearance Solid-
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)--INVALID-LINK--[1]
Spectroscopic Data

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient route can be proposed based on established methodologies for quinoline synthesis, particularly the Vilsmeier-Haack reaction followed by subsequent transformations.

Proposed Synthetic Workflow

The proposed synthesis starts from the readily available 2-(trifluoromethyl)aniline and proceeds through a formylation and cyclization sequence to construct the quinoline core, followed by chlorination.

G start_material 2-(Trifluoromethyl)aniline intermediate1 N-(2-(Trifluoromethyl)phenyl)acetamide start_material->intermediate1 Acetylation intermediate3 3-(Trifluoromethyl)quinolin-2-ol intermediate1->intermediate3 Cyclization (e.g., with ethyl trifluoroacetate) intermediate2 2-Chloro-3-methyl-4-hydroxy -quinoline (Intermediate) final_product This compound intermediate3->final_product Chlorination reagent1 Acetic Anhydride reagent1->intermediate1 reagent2 POCl₃ / DMF (Vilsmeier-Haack Reagent) reagent3 Phosphorus Oxychloride (POCl₃) reagent3->final_product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, multi-step procedure adapted from established methods for analogous compounds.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq) to a suitable solvent like diphenyl ether.

  • Reagent Addition: Slowly add diethyl(ethoxymethylidene)malonate (1.1 eq) to the flask.

  • Cyclization: Heat the reaction mixture to approximately 250 °C. The mixture is maintained at this temperature for 30-60 minutes to ensure complete cyclization.

  • Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane, and collect the solid product by vacuum filtration.

  • Saponification and Decarboxylation: The resulting ester is then saponified using an aqueous solution of sodium hydroxide under reflux, followed by acidification with HCl to precipitate the carboxylic acid. The dried acid is then heated at a high temperature (e.g., 260-280 °C) in diphenyl ether until carbon dioxide evolution ceases, yielding 3-(Trifluoromethyl)quinolin-2-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to neutralize HCl gas, place the 3-(Trifluoromethyl)quinolin-2-ol (1.0 eq) from the previous step.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until basic. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a prime candidate for the development of compound libraries for drug discovery. The chlorine at the 2-position acts as a versatile leaving group, enabling a wide array of nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups to explore the chemical space around the quinoline core, a common strategy in hit-to-lead optimization.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for creating more complex molecules. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the quinoline core is a well-known pharmacophore present in numerous approved drugs, particularly in antimalarial and anticancer agents. The synthetic utility is depicted below.

G start_node This compound reaction_node Nucleophilic Substitution (SNA_r_) start_node->reaction_node prod1 2-Amino-3-(trifluoromethyl)quinolines reaction_node->prod1 prod2 2-Alkoxy-3-(trifluoromethyl)quinolines reaction_node->prod2 prod3 2-Thio-3-(trifluoromethyl)quinolines reaction_node->prod3 prod4 2-Aryl/Alkyl-3-(trifluoromethyl)quinolines reaction_node->prod4 nuc1 R-NH₂ (Amines) nuc1->reaction_node nuc2 R-OH (Alcohols/Phenols) nuc2->reaction_node nuc3 R-SH (Thiols) nuc3->reaction_node nuc4 Organometallics (e.g., Suzuki, Stille coupling) nuc4->reaction_node library Diverse Compound Library for Biological Screening prod1->library prod2->library prod3->library prod4->library

Caption: Synthetic utility in creating diverse compound libraries for drug discovery.

Standard Experimental Protocols

The following are generalized, detailed methodologies for determining the key physical properties of trifluoromethyl-substituted quinolines.

Melting Point Determination

The melting point is a fundamental property for identification and purity assessment.

  • Methodology: Capillary Melting Point Apparatus.

  • Procedure:

    • Sample Preparation: A small, dry sample of the compound is finely powdered.

    • Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

    • Heating: The sample is heated at a controlled rate. An initial rapid heating can approximate the melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.

    • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. A narrow range (0.5-2 °C) is indicative of high purity.

pKa Determination

For basic compounds like quinolines, the pKa of the conjugate acid is determined.

  • Methodology: Potentiometric Titration.

  • Procedure:

    • Sample Preparation: A known concentration of the quinoline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

    • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titration: A standardized solution of a strong acid (e.g., HCl) is added in precise, small increments.

    • Data Collection: The pH of the solution is recorded after each addition of the titrant.

    • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Conclusion

This compound (CAS 25199-86-4) is a synthetically valuable heterocyclic intermediate. Its key features—the reactive chloro group and the metabolism-enhancing trifluoromethyl group—make it an attractive starting material for constructing novel molecules with potential pharmacological activity. While detailed characterization data remains sparse in public literature, its synthesis is achievable through established chemical routes. This guide provides a foundational understanding of its properties and synthetic utility to support further research and development in medicinal chemistry and materials science.

References

A Technical Guide to the Physical Properties of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its physical characteristics essential for research and development.

Core Physical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.6 g/mol [1]
Melting Point 98-100 °C[1]
Boiling Point (Predicted) 282.1 ± 35.0 °C[1]
Density (Predicted) 1.427 ± 0.06 g/cm³[1]
pKa (Predicted) -1.98 ± 0.50[1]
CAS Number 25199-86-4[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP-11 or similar)[2]

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[2]

Solubility Testing

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Materials:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

  • Solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane)[1][3]

Procedure:

  • Initial Screening: To a test tube containing a small, accurately weighed amount of this compound (e.g., 1-5 mg), a measured volume of the desired solvent (e.g., 1 mL) is added.[3]

  • Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[4]

  • Observation: The sample is visually inspected for the absence of solid particles to determine if it has dissolved completely.

  • Tiered Approach: If the compound does not dissolve, the process can be repeated with gentle heating (e.g., to 37°C) or sonication to aid dissolution.[4] For poorly soluble compounds, a hierarchical approach starting with common laboratory solvents is often employed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined using techniques like HPLC or UV-Vis spectroscopy.[5]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a quinoline derivative like this compound.

G start Starting Materials (e.g., Substituted Aniline, Trifluoromethyl Precursor) synthesis Chemical Synthesis (e.g., Cyclization Reaction) start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Isolated Product: This compound purification->product characterization Structural Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) characterization->nmr ms Mass Spectrometry (e.g., GC-MS, LC-MS) characterization->ms ir FTIR Spectroscopy characterization->ir mp Melting Point Analysis characterization->mp

General workflow for synthesis and characterization.

References

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-3-(trifluoromethyl)quinoline. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and data presented for clarity and practical application.

Core Compound Properties

This compound is a halogenated quinoline derivative with a trifluoromethyl group, a substitution known to enhance metabolic stability and biological activity in many pharmaceutical compounds. Its core physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.6 g/mol
CAS Number 25199-86-4
Appearance White to off-white crystalline solid
Melting Point 98-100 °C

Synthesis of this compound

The primary synthetic route to this compound is through the Vilsmeier-Haack cyclization of an appropriate acetanilide precursor.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of the quinoline ring system.[3][4][5]

Experimental Protocol: Synthesis

Part 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide (Acetanilide Precursor)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (3.0 eq).

  • To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-(3-(trifluoromethyl)phenyl)acetamide.

Part 2: Vilsmeier-Haack Cyclization to this compound

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0-5°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The solid product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or hexane to obtain the purified compound.

G cluster_0 Part 1: Acetanilide Synthesis cluster_1 Part 2: Vilsmeier-Haack Cyclization 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Reaction Flask Reaction Flask 3-(Trifluoromethyl)aniline->Reaction Flask 1.0 eq Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Flask 1.1 eq N-(3-(Trifluoromethyl)phenyl)acetamide N-(3-(Trifluoromethyl)phenyl)acetamide Acetanilide N-(3-(Trifluoromethyl)phenyl)acetamide N-(3-(Trifluoromethyl)phenyl)acetamide->Acetanilide Reaction Flask->N-(3-(Trifluoromethyl)phenyl)acetamide Reflux DMF_POCl3 DMF + POCl3 Vilsmeier Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier Reagent 0-5°C Vilsmeier Reaction Vilsmeier Reaction Vilsmeier Reagent->Vilsmeier Reaction Heat (80-90°C) Acetanilide->Vilsmeier Reaction 1.0 eq Final Product This compound Vilsmeier Reaction->Final Product Workup & Purification

Synthetic workflow for this compound.

Potential Biological Activity and Experimental Assessment

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties. While specific biological data for this compound is not extensively published, its structural similarity to other biologically active quinolines suggests its potential as a therapeutic agent.

Anticancer Activity

Many quinoline-based compounds exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][7][8][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116, MCF-7).[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for the MTT cytotoxicity assay.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[8][12] Quinoline derivatives have been shown to inhibit this pathway.[6][9]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation as a therapeutic agent, particularly in the realm of oncology. The provided protocols offer a solid foundation for researchers to synthesize this molecule and evaluate its biological efficacy. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted quinoline, which is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position significantly influences its chemical reactivity and biological activity.

The fundamental details of this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 25199-86-4[1][2]
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.6 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C(F)(F)F)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions and biological assays.

PropertyValueSource
Melting Point 98-100 °C[1]
Boiling Point (Predicted) 282.1 ± 35.0 °C[1]
Density (Predicted) 1.427 ± 0.06 g/cm³[1]
pKa (Predicted) -1.98 ± 0.50[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

Synthesis and Experimental Protocols

General Protocol for Synthesis of Substituted 2-Chloro-3-formyl quinolines:

This procedure outlines a common pathway for creating the 2-chloroquinoline core, which can be a starting point for further modifications.

  • Step 1: Acetanilide Preparation: An appropriate aniline is reacted with acetic anhydride in an aqueous medium to produce the corresponding substituted acetanilide.[3]

  • Step 2: Vilsmeier-Haack Cyclization:

    • The substituted acetanilide (5 mmoles) is dissolved in dry N,N-dimethylformamide (DMF) (15 mmoles).[3]

    • The solution is cooled to 0-15°C with continuous stirring.[3]

    • Phosphorus oxychloride (POCl₃) (35 mmoles) is added dropwise to the mixture.[3]

    • The reaction mixture is then heated to 80-90°C and stirred for approximately 16 hours.[3]

  • Step 3: Work-up and Purification:

    • The reaction mixture is poured onto crushed ice and stirred for one hour.[3]

    • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.[3]

    • The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]

To obtain this compound, a starting material with a trifluoromethyl group at the appropriate position would be necessary, and the formyl group from the Vilsmeier-Haack reaction would need to be replaced, or a different synthetic strategy employed.

Below is a conceptual workflow for the synthesis of functionalized quinolines.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Aniline Substituted Aniline Acylation Acylation Aniline->Acylation Reagents Acylating Agent / Vilsmeier Reagent Reagents->Acylation Cyclization Cyclization & Chlorination (e.g., Vilsmeier-Haack) Acylation->Cyclization Purification Purification (Recrystallization) Cyclization->Purification FinalProduct 2-Chloro-3-substituted-quinoline Purification->FinalProduct

Conceptual workflow for the synthesis of substituted quinolines.

Applications in Research and Drug Development

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[4][5] They form the core structure of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[4][6]

The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[7] The combination of the reactive 2-chloroquinoline core with a trifluoromethyl group makes this compound a valuable building block for synthesizing novel therapeutic agents.

Potential Therapeutic Areas:

  • Anticancer Activity: Quinoline derivatives are extensively investigated as anticancer agents.[4] They can act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AkT/mTOR and Ras/Raf/MEK pathways.[8]

  • Antimalarial Activity: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and mefloquine.[4][9] Research into new quinoline derivatives continues in an effort to combat drug-resistant strains of malaria parasites.[6][9]

  • Antibacterial and Antifungal Agents: Certain quinoline derivatives have shown promise as antibacterial and antifungal compounds.[10]

Involvement in Cellular Signaling Pathways

Many quinoline-based small molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[11] These compounds can target receptors like c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby disrupting downstream signaling cascades that promote tumor growth and survival.[4][8]

The diagram below illustrates the general mechanism by which quinoline-based kinase inhibitors can interrupt oncogenic signaling.

G cluster_input Signal Input cluster_pathway Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf) Receptor->Downstream Response Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Quinoline derivatives as inhibitors of oncogenic signaling pathways.

Logical Relationships and Research Potential

The chemical structure of this compound provides a foundation for diverse chemical modifications, leading to a broad range of potential biological activities. The logical relationship between its structural features and its research applications is depicted below.

G cluster_features Key Structural Features cluster_applications Potential Research Applications Compound This compound QuinolineCore Quinoline Core (Privileged Scaffold) Compound->QuinolineCore Chlorine C2-Chlorine (Reactive Site for Substitution) Compound->Chlorine CF3 C3-Trifluoromethyl Group (Enhances Stability & Lipophilicity) Compound->CF3 Kinase Kinase Inhibitor Design QuinolineCore->Kinase Antimalarial Antimalarial Agent Development QuinolineCore->Antimalarial Anticancer Anticancer Drug Discovery QuinolineCore->Anticancer BuildingBlock Synthetic Building Block Chlorine->BuildingBlock CF3->Kinase

Structural features and their relation to research applications.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its distinct structural features—a privileged quinoline scaffold, a reactive chlorine atom, and a bio-enhancing trifluoromethyl group—make it an attractive starting material for the synthesis of novel molecules with potential therapeutic activities, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document provides a comprehensive overview of the most plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The primary pathway involves the initial synthesis of the key intermediate, 3-(trifluoromethyl)quinolin-2(1H)-one, followed by a chlorination reaction. This approach offers a reliable and adaptable method for obtaining the target compound. This guide will focus on the operational details of this principal pathway.

Pathway 1: Synthesis via 3-(Trifluoromethyl)quinolin-2(1H)-one Intermediate

This preferred synthetic route is divided into two key stages: the formation of the quinolinone core via cyclization and the subsequent chlorination to yield the final product.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2(1H)-one

The initial and crucial step is the formation of the 3-(trifluoromethyl)quinolin-2(1H)-one (a 2-quinolone). A highly effective method for this transformation is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative. In this specific synthesis, the starting material required is 2'-amino-2,2,2-trifluoroacetophenone.

Reaction Scheme:

G start 2'-Amino-2,2,2-trifluoroacetophenone product1 3-(Trifluoromethyl)quinolin-2(1H)-one start->product1 Camps Cyclization reagent1 Base (e.g., NaOH or KOH) Heat G start 3-(Trifluoromethyl)quinolin-2(1H)-one product1 This compound start->product1 Chlorination reagent1 POCl₃ Heat G A Starting Material: 2'-Amino-2,2,2-trifluoroacetophenone B Step 1: Camps Cyclization (Base, Heat) A->B React with base C Intermediate: 3-(Trifluoromethyl)quinolin-2(1H)-one B->C Isolate and purify D Step 2: Chlorination (POCl₃, Heat) C->D React with POCl₃ F Purification (Recrystallization/Chromatography) C->F E Final Product: This compound D->E Isolate and purify E->F

The Ascendant Therapeutic Potential of 2-Chloro-3-(trifluoromethyl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among the diverse range of quinoline derivatives, those functionalized with both a chloro group at the 2-position and a trifluoromethyl moiety at the 3-position have emerged as a class of compounds with significant therapeutic promise. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent contribute to their potent biological effects.[2] This technical guide provides a comprehensive overview of the biological activities of 2-chloro-3-(trifluoromethyl)quinoline derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and increased biological activity in anticancer agents.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and structurally related compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ID/DescriptionCell LineIC50 (µM)Reference
(E)-1-(2-chloroquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl) methanimine (5c)MCF7 (Breast)12.73[3]
(E)-1-(2-chloroquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl) methanimine (5c)A549 (Lung)13.76[3]
(E)-1-(2-chloroquinolin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl) methanimine (5f)MCF7 (Breast)13.78[3]
(E)-1-(2-chloroquinolin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl) methanimine (5f)A549 (Lung)13.44[3]
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl) methanimine (5i)MCF7 (Breast)10.65[3]
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl) methanimine (5i)A549 (Lung)10.89[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5]

1. Cell Seeding:

  • Cancer cells (e.g., MCF7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in complete cell culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.

  • A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[4]

  • The plates are incubated for 48 to 72 hours.[5]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

4. Absorbance Measurement and IC50 Calculation:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

Visualizing Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of novel quinoline derivatives.

cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Derivatives MTT_Assay MTT Cytotoxicity Assay (e.g., MCF-7, A549) Synthesis->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle For promising compounds Apoptosis Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis Pathway_Analysis Signaling Pathway Analysis Cell_Cycle->Pathway_Analysis Apoptosis->Pathway_Analysis

Anticancer drug discovery workflow.

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, related quinoline compounds have been shown to exert their anticancer effects through various pathways, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth and survival.[6] Some quinoline derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[7]

The diagram below illustrates a hypothetical signaling pathway for apoptosis induction that could be modulated by a quinoline derivative.

Quinoline Quinoline Derivative ROS Increased ROS Production Quinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

An In-depth Technical Guide to the Properties and Reactivity of the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline core, a fundamental heterocyclic scaffold in medicinal chemistry and materials science. This document delves into the intrinsic physicochemical properties, reactivity, and synthetic methodologies of the quinoline nucleus. It further explores its significance in drug development, with a focus on its interaction with key biological signaling pathways.

Physicochemical and Structural Properties of Quinoline

Quinoline (C₉H₇N) is a bicyclic aromatic heterocycle in which a benzene ring is fused to a pyridine ring.[1] This fusion imparts a unique set of electronic and steric characteristics that govern its physical and chemical behavior.

Quantitative Data

The following table summarizes key quantitative data for the quinoline molecule.

PropertyValueReference(s)
Molecular Formula C₉H₇N[1]
Molar Mass 129.16 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Melting Point -15 °C[3]
Boiling Point 237-238 °C[3]
Density 1.093 g/cm³ at 20 °C[2]
pKa (of quinolinium ion) 4.9[3]
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone[3]

Bond Lengths and Angles:

Experimental data from crystallographic studies provide precise measurements of the quinoline core's geometry.

BondLength (Å)AngleAngle (°)
N1-C21.319C2-N1-C8a117.2
C2-C31.400N1-C2-C3122.8
C3-C41.362C2-C3-C4120.4
C4-C4a1.421C3-C4-C4a118.8
C4a-C8a1.423C4-C4a-C8a120.1
C4a-C51.423C4a-C5-C6120.5
C5-C61.363C5-C6-C7120.3
C6-C71.411C6-C7-C8119.8
C7-C81.367C7-C8-C8a120.7
C8-C8a1.425C8-C8a-N1121.9
N1-C8a1.372C4a-C8a-N1117.7

Note: Bond lengths and angles can vary slightly depending on the experimental method and the physical state of the sample.

Chemical Reactivity of the Quinoline Core

The quinoline ring system exhibits a rich and diverse reactivity profile, influenced by the interplay of the electron-donating benzene ring and the electron-withdrawing pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic attack on the quinoline ring preferentially occurs on the benzene ring, primarily at the C5 and C8 positions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom.

  • Nitration: Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

  • Sulfonation: Reaction with fuming sulfuric acid at high temperatures produces quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[3]

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is enhanced in the presence of activating groups or under forcing conditions.

  • Chichibabin Reaction: Reaction with sodium amide in liquid ammonia can introduce an amino group at the C2 position to form 2-aminoquinoline.[3]

  • Reaction with Organolithium Reagents: Organolithium compounds, such as n-butyllithium, add to the C2 position.[3]

Oxidation and Reduction

The quinoline ring can undergo both oxidation and reduction, often with selectivity for one of the two rings.

  • Oxidation: Strong oxidizing agents like potassium permanganate can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[4]

  • Reduction: Catalytic hydrogenation can reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline. More vigorous reduction can lead to the saturation of both rings, forming decahydroquinoline.[3][4]

Synthesis of the Quinoline Core

Several named reactions are widely employed for the synthesis of the quinoline core, each offering distinct advantages in terms of substrate scope and substitution patterns.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3][4] The reaction is known to be exothermic and requires careful temperature control.[3]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is known to be vigorous, a moderator such as ferrous sulfate can be added.[3]

  • Gently heat the mixture. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature and then pour it into a large volume of water.

  • Neutralize the acidic solution with a strong base, such as sodium hydroxide, until it is alkaline.

  • Isolate the crude quinoline by steam distillation.

  • Purify the collected quinoline by fractional distillation.

Skraup_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mixing and Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent Oxidant->Mixing Reaction Exothermic Reaction Mixing->Reaction Heat Workup Neutralization and Steam Distillation Reaction->Workup Purification Fractional Distillation Workup->Purification Quinoline Quinoline Purification->Quinoline

Experimental workflow for the Skraup synthesis.
Friedländer Synthesis

The Friedländer synthesis provides a versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[5]

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (or another suitable base or acid catalyst)

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-phenylquinoline.

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AminoKetone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation Reaction AminoKetone->Condensation MethyleneCompound α-Methylene Compound MethyleneCompound->Condensation Catalyst Acid/Base Catalyst Catalyst->Condensation Cyclization Cyclization and Dehydration Condensation->Cyclization Heat Purification Purification Cyclization->Purification SubstitutedQuinoline Substituted Quinoline Purification->SubstitutedQuinoline

Experimental workflow for the Friedländer synthesis.

The Quinoline Core in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, planar structure and the ability to be functionalized at multiple positions make it an ideal template for designing molecules that can interact with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Anticancer Activity and Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by modulating the activity of key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth and Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline Quinoline-based Inhibitor Quinoline->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Quinoline-based tyrosine kinase inhibitors (TKIs) that target EGFR have been successfully developed and are used in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->EGFR Inhibits

Inhibition of the EGFR signaling pathway by quinoline derivatives.

Conclusion

The quinoline core structure represents a versatile and highly valuable scaffold in the fields of chemistry and drug discovery. Its unique physicochemical properties and diverse reactivity allow for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. A thorough understanding of the properties and reactivity of the quinoline core, as detailed in this guide, is essential for the rational design and development of novel quinoline-based compounds for therapeutic and materials science applications. The continued exploration of this remarkable heterocyclic system promises to yield further innovations in medicine and technology.

References

Synthetic Pathways to 2-Chloro-3-(trifluoromethyl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-3-(trifluoromethyl)quinoline, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the quinoline scaffold imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of a diverse range of bioactive molecules and functional organic materials. This guide focuses on a robust and accessible two-step synthetic approach, commencing with the formation of a key quinolinone intermediate followed by a chlorination step.

Two-Step Synthetic Approach

A reliable method for the synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-one. This key intermediate is prepared via a cyclocondensation reaction between 2-aminobenzotrifluoride and diethyl malonate, following the principles of the Conrad-Limpach synthesis.

  • Step 2: Chlorination of 3-(Trifluoromethyl)quinolin-2-one. The intermediate is subsequently chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination A 2-Aminobenzotrifluoride C Heat A->C B Diethyl Malonate B->C D 3-(Trifluoromethyl)quinolin-2-one C->D Cyclocondensation E 3-(Trifluoromethyl)quinolin-2-one F POCl₃ E->F G This compound F->G Chlorination

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-one

This procedure is based on the Conrad-Limpach synthesis, a well-established method for the preparation of hydroxyquinolines.

Materials:

  • 2-Aminobenzotrifluoride

  • Diethyl malonate

  • High-boiling point inert solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a condenser and a dropping funnel, a mixture of 2-aminobenzotrifluoride (1.0 eq) and diethyl malonate (1.1 eq) is prepared.

  • The mixture is heated to a temperature of 140-150 °C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off.

  • In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, the high-boiling point solvent is heated to 250 °C.

  • The hot reaction mixture from step 2 is added dropwise to the hot solvent with vigorous stirring.

  • The reaction mixture is maintained at 250 °C for an additional 30 minutes to ensure complete cyclization.

  • The mixture is then allowed to cool to room temperature, during which the product, 3-(trifluoromethyl)quinolin-2-one, will precipitate.

  • The solid is collected by vacuum filtration, washed with a suitable solvent (e.g., hexane or ethanol) to remove the high-boiling solvent, and dried under vacuum.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
2-Aminobenzotrifluoride161.121.0-
Diethyl malonate160.171.1-
3-(Trifluoromethyl)quinolin-2-one213.14-75-85
Step 2: Chlorination of 3-(Trifluoromethyl)quinolin-2-one

This step converts the hydroxyl group of the quinolinone to a chloro group using phosphorus oxychloride.

Materials:

  • 3-(Trifluoromethyl)quinolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-(trifluoromethyl)quinolin-2-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (5-10 eq).

  • The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • The solid product, this compound, is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
3-(Trifluoromethyl)quinolin-2-one213.141.0-
Phosphorus oxychloride153.335-10-
This compound231.59-80-90

Reaction Mechanisms

The underlying chemical transformations for this synthetic route are well-understood.

Conrad-Limpach Synthesis Mechanism

The formation of the quinolinone ring proceeds through a series of established steps:

G A 2-Aminobenzotrifluoride + Diethyl Malonate B Schiff Base Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization D Electrocyclic Ring Closure C->D Heat E Elimination of Ethanol D->E F 3-(Trifluoromethyl)quinolin-2-one E->F

Figure 2: Mechanism of the Conrad-Limpach synthesis.
Chlorination Mechanism

The conversion of the quinolinone to the chloroquinoline involves the formation of a phosphate ester intermediate followed by nucleophilic substitution.

G A 3-(Trifluoromethyl)quinolin-2-one C Phosphate Ester Intermediate A->C Phosphorylation B Phosphorus Oxychloride (POCl₃) B->C E This compound C->E Nucleophilic Attack D Chloride Ion (Cl⁻) D->E

Spectroscopic Data Interpretation for 2-Chloro-3-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the novel heterocyclic compound, 2-Chloro-3-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The interpretation is supported by data from structurally analogous compounds, offering a robust framework for researchers engaged in the synthesis, characterization, and application of similar quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of related quinoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.3 - 8.5s-
H-58.1 - 8.3d8.0 - 9.0
H-67.7 - 7.9t7.0 - 8.0
H-77.9 - 8.1t7.0 - 8.0
H-88.0 - 8.2d8.0 - 9.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3125 - 129 (q, J ≈ 30-35 Hz)
C-4145 - 148
C-4a128 - 132
C-5129 - 133
C-6127 - 131
C-7130 - 134
C-8124 - 128
C-8a147 - 150
-CF₃120 - 124 (q, J ≈ 270-280 Hz)

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRelative Abundance
[M]⁺231High
[M+2]⁺233Approx. 1/3 of [M]⁺
[M-Cl]⁺196Moderate
[M-CF₃]⁺162Low

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1610-1580C=C stretchAromatic ring
1500-1400C=C stretchAromatic ring
1350-1150C-F stretchTrifluoromethyl
800-750C-Cl stretchChloroalkane

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4 s, and 16 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is employed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments as a function of their m/z ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then analyzed for characteristic absorption bands.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic data interpretation workflow and the molecular structure of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dilute in MeOH/MeCN Sample->Prep_MS Prep_IR Prepare KBr pellet Sample->Prep_IR NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq MS_acq Mass Spectrometer (EI) Prep_MS->MS_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq NMR_data NMR Spectra NMR_acq->NMR_data MS_data Mass Spectrum MS_acq->MS_data IR_data IR Spectrum IR_acq->IR_data Structure Structure Elucidation NMR_data->Structure MS_data->Structure IR_data->Structure

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of this compound.

An In-depth Technical Guide to the Chemical Safety and Handling of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Chloro-3-(trifluoromethyl)quinoline. It includes a summary of its physicochemical and toxicological properties, detailed personal protective equipment (PPE) recommendations, emergency procedures, and relevant experimental protocols for its synthesis and application in drug development. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₅ClF₃N. The trifluoromethyl group significantly influences its chemical reactivity and biological activity. Below is a summary of its known and predicted physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.6 g/mol [1]
CAS Number 25199-86-4[1]
Melting Point 98-100 °C[1]
Boiling Point (Predicted) 282.1 ± 35.0 °C[1]
Density (Predicted) 1.427 ± 0.06 g/cm³[1]
pKa (Predicted) -1.98 ± 0.50[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. While specific quantitative toxicity data for this compound is limited, data from structurally similar compounds suggest it should be handled with care.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Toxicity DataValueSpeciesNotes
Acute Oral Toxicity No data available for this compound. For 2-Chloro-4-(trifluoromethyl)quinoline: Toxic if swallowed (Acute Tox. 3). For 2-(Trifluoromethyl)quinoline: Toxic if swallowed (Acute Tox. 3). For 2-chloro-5-(trifluoromethyl)pyridine: LD50 Oral - 750 mg/kg.RatBased on data for structurally similar compounds, oral toxicity is a significant concern.[2][3][4]
Acute Dermal Toxicity No data available.-
Acute Inhalation Toxicity No data available.-May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection:

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use.

    • Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anti-malarial and anti-cancer agents.

Synthesis of this compound

A common synthetic route to substituted quinolines is the Gould-Jacobs reaction. The following is a generalized protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[5]

G A 3-(Trifluoromethyl)aniline C Intermediate Adduct A->C Heat B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-3-carbethoxy- 7-(trifluoromethyl)quinoline C->D Cyclization (High Temperature) E 4-Hydroxy-7-(trifluoromethyl)quinoline- 3-carboxylic acid D->E Saponification (NaOH) F 4-Hydroxy-7-(trifluoromethyl)quinoline E->F Decarboxylation (Heat) G 4-Chloro-7-(trifluoromethyl)quinoline F->G Chlorination (POCl3) H This compound G->H Further Functionalization (Not fully detailed in literature)

Caption: Inhibition of heme detoxification by quinoline derivatives.

Anti-cancer Activity: Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis. Dy[6]sregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to exert their anti-cancer effects by modulating this pathway, often leading to the induction of apoptosis in cancer cells.

Overview of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription mTOR->Transcription Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Pro-Apoptotic Factors Proliferation Cell Proliferation, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Quinoline Trifluoromethylated Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTOR Inhibition Quinoline->Apoptosis Induction

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by trifluoromethylated quinolines.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-3-(trifluoromethyl)quinoline as a key building block. This versatile reaction enables the synthesis of a wide array of 2-aryl-3-(trifluoromethyl)quinolines, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and serve as a detailed guide for the successful execution and optimization of these reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.

For a substrate like this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the C2-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, as with many heteroaryl chlorides, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. While specific literature examples for the Suzuki coupling of this compound are not abundant, the protocols for analogous structures, such as 2-chloroquinoxalines, provide a solid foundation for developing successful reaction conditions.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'-L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product ArX This compound (Ar-X) ArX->Oxidative_Addition R'B(OH)2 Arylboronic Acid (R'-B(OH)₂) + Base R'B(OH)2->Transmetalation

Data Presentation: Representative Suzuki Coupling Reactions

Due to the limited availability of specific experimental data for this compound, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of analogous 2-chloro-heterocyclic compounds with various arylboronic acids. This data serves as a valuable reference for anticipating reaction outcomes and for the optimization of reaction conditions.

EntryHeteroaryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-3-(2-pyridinyl)quinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF901285-95
22-Chloro-3-(2-thienyl)quinoxalinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001280-90
32,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90875
42,6-Dichloroquinoxaline4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90862
52-Chloro-3-(2-pyridinyl)quinoxaline3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1101075-85

Note: The data in this table is compiled from studies on analogous substrates and is intended for illustrative purposes. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established methods for similar heteroaryl chlorides and should be adapted and optimized for specific substrates and desired outcomes.[1]

Protocol A: General Conditions using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (usually 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: Conditions for Challenging Couplings using a Buchwald Ligand

For less reactive arylboronic acids or to improve reaction efficiency, a more active catalytic system employing a Buchwald-type ligand may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Buchwald Ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, stir the palladium acetate and the Buchwald ligand in the reaction solvent for 10-15 minutes at room temperature to pre-form the active catalyst.

  • Reaction Setup: In the main reaction flask, combine this compound, the arylboronic acid, and the base under an inert atmosphere.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Base Setup Assemble Reaction under Inert Atmosphere (N₂/Ar) Reagents->Setup Glassware Dry Glassware (Schlenk Flask) Glassware->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir (90-120 °C) Setup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Extraction with Organic Solvent, Wash with Water & Brine Cooling->Extraction Drying Dry Organic Layer and Evaporate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-(trifluoromethyl)quinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and apply this important transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application of 2-Chloro-3-(trifluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the medicinal chemistry of 2-Chloro-3-(trifluoromethyl)quinoline. While specific data for this exact molecule is limited in publicly available literature, this report compiles information on its synthesis, potential biological activities, and relevant experimental protocols based on closely related quinoline derivatives. This information is intended to serve as a foundational resource for researchers initiating projects involving this compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of a chloro group at the C2 position and a trifluoromethyl group at the C3 position of the quinoline scaffold can significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of both substituents can modulate the molecule's reactivity, lipophilicity, and ability to interact with biological targets.

Derivatives of 2-chloroquinoline have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Synthesis of this compound and Analogs

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (A Representative Analog)

This protocol is based on the Vilsmeier-Haack cyclization of an acetanilide.

Materials:

  • Substituted Acetanilide (e.g., N-(trifluoromethylphenyl)acetamide for the target molecule)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate or acetonitrile for recrystallization

Procedure: [5]

  • In a round-bottom flask, dissolve the substituted acetanilide (1 equivalent) in dry DMF (3 equivalents) under an inert atmosphere and cool the mixture in an ice bath (0-5 °C).

  • Slowly add POCl₃ (10-15 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to afford the desired 2-chloro-3-formylquinoline.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acetanilide Acetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetanilide->Vilsmeier-Haack Reaction Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Vilsmeier-Haack Reaction Quenching (Ice) Quenching (Ice) Vilsmeier-Haack Reaction->Quenching (Ice) Filtration Filtration Quenching (Ice)->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Recrystallization->2-Chloro-3-formylquinoline

Caption: General workflow for the synthesis of 2-chloro-3-formylquinoline.

Medicinal Chemistry Applications

Based on the known activities of structurally similar quinoline derivatives, this compound holds potential in several areas of medicinal chemistry, primarily as an anticancer and anti-inflammatory agent, and potentially as a kinase inhibitor.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[7][8] The presence of both a chloro and a trifluoromethyl group could enhance this activity.

Quantitative Data for Anticancer Activity of Analogous Quinoline Derivatives:

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various 2-chloro-3-substituted quinoline derivatives against different human cancer cell lines. It is important to note that these are analogous compounds and the activity of this compound may vary.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
2-Chloro-3-hetarylquinolinesAcrylamide 4dMultipleBroad-spectrum[3]
2-Chloro-3-hetarylquinolinesPyridone 9aMultipleBroad-spectrum[3]
2-Chloro-3-hetarylquinolinesPyridone 9cMultipleBroad-spectrum[3]
2-Chloro-3-hetarylquinolines1,2,4-Triazine 13MultipleBroad-spectrum[3]
Quinoline-benzothiazole Schiff's BasesDerivative 5cMCF7 (Breast)12.73[9]
Quinoline-benzothiazole Schiff's BasesDerivative 5fMCF7 (Breast)13.78[9]
Quinoline-benzothiazole Schiff's BasesDerivative 5iMCF7 (Breast)10.65[9]
Quinoline-benzothiazole Schiff's BasesDerivative 5cA549 (Lung)13.76[9]
Quinoline-benzothiazole Schiff's BasesDerivative 5fA549 (Lung)13.44[9]
Quinoline-benzothiazole Schiff's BasesDerivative 5iA549 (Lung)10.89[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]

This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram of MTT Assay Workflow:

start Seed cells in 96-well plate treat Treat with compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Kinase Inhibitory Activity

The quinoline scaffold is a common feature in many kinase inhibitors.[10][11] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and other diseases, making it a key target for drug development.[12][13][14][15][16] this compound could potentially act as an inhibitor of one or more kinases in this pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor This compound Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay) [17]

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound)

  • Assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dispensing: Add serial dilutions of the test compound in DMSO to the wells of a 384-well plate.

  • Kinase Addition: Add the kinase enzyme solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the luminescent detection reagent, which measures the amount of ATP remaining in the well.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity

Quinoline derivatives have also been explored as anti-inflammatory agents.[18][19][20][21][22] The mechanism of action can vary, but often involves the inhibition of pro-inflammatory enzymes or signaling pathways.

Quantitative Data for Anti-inflammatory Activity of Analogous Quinoline Derivatives:

The following table presents data on the anti-inflammatory activity of quinoline derivatives from the literature.

Compound ClassDerivativeAssayActivityReference
Quinoline-bearing azetidinones3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[4]
Quinoline-bearing azetidinones3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[4]
2-Substituted 3-arylquinolinesCompound 18aLPS-induced TNF-α and IL-6 secretion in macrophagesSignificant decrease[23]
2-Substituted 3-arylquinolinesCompound 18bLPS-induced TNF-α and IL-6 secretion in macrophagesSignificant decrease[23]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [4]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (this compound)

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (e.g., control, standard, and test groups with different doses of the compound).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

While direct experimental data on this compound is sparse, the information compiled from analogous compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its structural features point towards possible applications as an anticancer agent, a kinase inhibitor targeting pathways like PI3K/Akt/mTOR, and an anti-inflammatory agent. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

2-Chloro-3-(trifluoromethyl)quinoline: A Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active molecules. The quinoline core is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The presence of a trifluoromethyl group at the 3-position often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting compounds, making this building block particularly attractive for drug discovery programs.[2] The chlorine atom at the 2-position serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of diverse chemical moieties to construct novel pharmaceutical candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.

Application Notes

The strategic functionalization of this compound at the 2-position allows for the exploration of vast chemical space in the development of novel drugs. The primary applications lie in the synthesis of substituted quinolines with potential anticancer, antimalarial, and antileishmanial activities.

Anticancer Drug Discovery:

The quinoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Derivatives of 2-substituted-3-(trifluoromethyl)quinolines are promising candidates for targeting various protein kinases involved in cancer cell proliferation and survival. The introduction of aryl, heteroaryl, or alkynyl groups at the 2-position can lead to potent inhibitors of kinases such as EGFR, Src, and others.[3][4] For instance, 2-arylquinoline derivatives have shown selective anticancer activity against various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).[5]

Antimalarial Drug Development:

Quinoline-based compounds have a long history in the fight against malaria. The this compound scaffold can be utilized to synthesize novel analogs of known antimalarial drugs, potentially overcoming existing drug resistance mechanisms. The introduction of amine-containing side chains or other pharmacophores at the 2-position can lead to compounds with potent activity against Plasmodium falciparum.[1]

Antileishmanial Agents:

2-Substituted quinolines have emerged as a promising class of compounds for the treatment of leishmaniasis. By modifying the 2-position of the this compound core, it is possible to develop novel antileishmanial agents with improved efficacy and metabolic stability. One study reported that a 2-substituted quinoline derivative exhibited an IC50 value of 0.2 µM against Leishmania donovani.[6]

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound, based on established methodologies for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-(trifluoromethyl)quinolines

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is highly versatile for the formation of C-C bonds.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-(trifluoromethyl)quinoline.

Data Presentation:

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-3-(trifluoromethyl)quinoline85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoline80-90
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-3-(trifluoromethyl)quinoline82-92
4Thiophen-2-ylboronic acid2-(Thiophen-2-yl)-3-(trifluoromethyl)quinoline75-85

Note: Expected yields are based on similar reactions with related chloroquinolines and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-3-(trifluoromethyl)quinolines

This protocol outlines the Sonogashira coupling of this compound with terminal alkynes to form C(sp²)-C(sp) bonds.[2][9]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3-(trifluoromethyl)quinoline70-85
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-3-(trifluoromethyl)quinoline65-80
31-Hexyne2-(Hex-1-yn-1-yl)-3-(trifluoromethyl)quinoline60-75
4Propargyl alcohol3-(3-(Trifluoromethyl)quinolin-2-yl)prop-2-yn-1-ol55-70

Note: Expected yields are based on similar Sonogashira couplings and may require optimization for specific substrates.

Protocol 3: Nucleophilic Aromatic Substitution (SNA r) for the Synthesis of 2-Amino-3-(trifluoromethyl)quinolines

This protocol describes the nucleophilic aromatic substitution of the 2-chloro group with various amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or microwave reactor

  • Magnetic stirrer and stir bar

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.0 mmol), and DIPEA (3.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours (or use a microwave reactor for shorter reaction times).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAmineProductExpected Yield (%)
1Morpholine4-(3-(Trifluoromethyl)quinolin-2-yl)morpholine75-90
2AnilineN-Phenyl-3-(trifluoromethyl)quinolin-2-amine60-75
3BenzylamineN-Benzyl-3-(trifluoromethyl)quinolin-2-amine70-85
4Piperidine1-(3-(Trifluoromethyl)quinolin-2-yl)piperidine80-95

Note: Yields are estimates and may vary based on the nucleophilicity of the amine and reaction conditions.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Inhibitor 2-Aryl-3-(trifluoromethyl)quinoline (Kinase Inhibitor) Quinoline_Inhibitor->EGFR

Caption: Inhibition of EGFR signaling pathway by a 2-aryl-3-(trifluoromethyl)quinoline derivative.

Experimental Workflow

G Start Start: This compound Reaction Reaction: - Suzuki Coupling - Sonogashira Coupling - SNAr Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: 2-Substituted-3-(trifluoromethyl)quinoline Purification->Product Analysis Characterization: NMR, MS, etc. Product->Analysis BioAssay Biological Evaluation: Anticancer, Antimalarial, etc. Product->BioAssay

Caption: General workflow for the synthesis and evaluation of 2-substituted-3-(trifluoromethyl)quinolines.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, antimicrobial screening, and mechanistic evaluation of novel antimicrobial agents derived from 2-chloro-3-(trifluoromethyl)quinoline. This document outlines detailed protocols and presents data in a structured format to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have historically been a rich source of antimicrobial drugs, with notable examples including the fluoroquinolone antibiotics. The unique electronic properties of the trifluoromethyl group, such as high electronegativity and lipophilicity, can significantly enhance the biological activity and metabolic stability of drug candidates. The starting material, this compound, offers a versatile scaffold for the synthesis of a diverse library of potential antimicrobial compounds. The chloro substituent at the 2-position is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the antimicrobial spectrum and potency.

Synthesis of Novel Antimicrobial Candidates

The general strategy for derivatizing this compound involves the nucleophilic displacement of the chlorine atom at the C-2 position. This allows for the introduction of a wide range of substituents, including amines, thiols, and alcohols, to generate a library of novel compounds.

General Synthetic Scheme

A proposed synthetic pathway for the derivatization of this compound is illustrated below. This involves the reaction of the starting material with a variety of nucleophiles to yield a diverse set of derivatives.

Synthetic_Scheme start This compound product 2-Substituted-3-(trifluoromethyl)quinoline Derivatives start->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (R-XH) (e.g., Amines, Thiols, Alcohols) nucleophile->product conditions Reaction Conditions (e.g., Solvent, Base, Temperature) conditions->product MoA_Pathway drug 2-Substituted-3- (trifluoromethyl)quinoline target1 DNA Gyrase (GyrA/GyrB) drug->target1 Inhibition target2 Topoisomerase IV (ParC/ParE) drug->target2 Inhibition dna_supercoiling DNA Supercoiling target1->dna_supercoiling Maintains dna_replication DNA Replication target2->dna_replication Decatenates daughter chromosomes dna_supercoiling->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to Workflow start Start: this compound synthesis Synthesis of Derivatives start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification screening In Vitro Antimicrobial Screening (MIC Determination) purification->screening hit_id Hit Identification (Potent and Broad-Spectrum Compounds) screening->hit_id moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) hit_id->moa lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt moa->lead_opt end Preclinical Candidate lead_opt->end

Application Notes and Protocols for Trifluoromethyl Quinoline Compounds as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of trifluoromethyl quinoline compounds, including their efficacy against various fungal pathogens, proposed mechanisms of action, and detailed protocols for in vitro evaluation.

Introduction

Trifluoromethyl quinoline compounds have emerged as a promising class of heterocyclic molecules with significant antifungal activity. The incorporation of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, often enhances the biological activity and metabolic stability of parent compounds. Research has demonstrated the potential of these derivatives against a range of fungal species, including important plant pathogens and human opportunistic pathogens. This document summarizes key findings and provides standardized protocols for the evaluation of these compounds.

Data Presentation: Antifungal Activity

The antifungal efficacy of various trifluoromethyl quinoline derivatives is summarized in the table below. The data highlights the potent activity of these compounds against diverse fungal strains.

Compound IDStructureFungal StrainActivity MetricValue (µg/mL)Reference
Ac12 2,8-bis(trifluoromethyl)-4-quinolinol derivativeSclerotinia sclerotiorumEC500.52[1][2]
Botrytis cinereaEC500.50[1][2]
Lead Compound 3 2,8-bis(trifluoromethyl)-4-quinolinolSclerotinia sclerotiorumEC501.72[1][2]
Botrytis cinereaEC501.89[1][2]
Compound 3g 2-trifluoromethyl quinoline derivativeFusarium graminearumInhibition Rate89% at 0.5 mg/mL[3]
Curvularia lunataInhibition Rate93.4% at 0.5 mg/mL[3]
Compound 3f 2-trifluoromethyl quinoline derivativeFusarium moniliformeInhibition Rate74% at 0.5 mg/mL[3]
Compound 1 4-amino substituted 2,8-bis(trifluoromethyl)quinolineMycobacterium tuberculosis H37RvMIC3.13[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of trifluoromethyl quinoline compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of trifluoromethyl quinoline compounds against fungal pathogens.

Materials:

  • Trifluoromethyl quinoline compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • For yeasts (e.g., Candida albicans), adjust the culture to a concentration of 1-5 x 10^6 CFU/mL in sterile broth.

    • For filamentous fungi, prepare a spore suspension and adjust to a concentration of 0.4-5 x 10^4 spores/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at an appropriate temperature (e.g., 35°C for C. albicans, 28°C for phytopathogens) for 24-48 hours, or until visible growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Protocol 2: Ergosterol Synthesis Inhibition Assay

This protocol is designed to assess the impact of trifluoromethyl quinoline compounds on the ergosterol biosynthesis pathway in fungal cells.

Materials:

  • Fungal culture

  • Trifluoromethyl quinoline compound

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Treatment:

    • Inoculate a flask of sterile broth with the fungal culture and incubate to mid-log phase.

    • Add the trifluoromethyl quinoline compound at a predetermined concentration (e.g., MIC value).

    • Incubate for a defined period (e.g., 16 hours).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Add the saponification solution and incubate at 80°C for 1 hour.

    • Allow the mixture to cool and add a mixture of sterile water and heptane.

    • Vortex vigorously to extract the non-saponifiable lipids into the heptane layer.

  • Quantification:

    • Transfer the heptane layer to a new tube.

    • Scan the absorbance of the heptane layer from 230 to 300 nm using a spectrophotometer.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. A reduction in the height of these peaks in the treated sample compared to the untreated control indicates inhibition of ergosterol synthesis.

Visualization of Proposed Mechanisms and Workflows

Proposed Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

Preliminary studies suggest that some trifluoromethyl quinoline compounds, such as the 2,8-bis(trifluoromethyl)-4-quinolinol derivative Ac12, may exert their antifungal effect by disrupting the fungal cell membrane.[1][2] This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G Compound Trifluoromethyl Quinoline Compound Membrane Fungal Cell Membrane Compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disrupts Leakage Leakage of Cellular Contents Permeability->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action for certain trifluoromethyl quinoline compounds.

Experimental Workflow: Antifungal Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing novel antifungal compounds.

G Start Synthesized Trifluoromethyl Quinoline Compounds MIC Primary Screening: MIC Determination Start->MIC Hit Identification of 'Hit' Compounds MIC->Hit MOA Mechanism of Action Studies Hit->MOA Toxicity Cytotoxicity Assays Hit->Toxicity Ergosterol Ergosterol Synthesis Assay MOA->Ergosterol Membrane Membrane Permeability Assay MOA->Membrane Lead Lead Compound Selection MOA->Lead Toxicity->Lead

References

Application Note: A Detailed Protocol for Sonogashira Coupling of 2-Chloro-3-(trifluoromethyl)quinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of particular importance in medicinal chemistry for the synthesis of complex molecules, including those containing the quinoline scaffold, a privileged structure found in numerous pharmaceuticals.[2][3] The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and pharmacokinetic properties of drug candidates.[4]

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Chloro-3-(trifluoromethyl)quinoline with terminal alkynes. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, successful coupling can be achieved using appropriate catalytic systems and reaction conditions.[5] The protocol described herein is a representative procedure based on established methodologies for Sonogashira couplings.

Reaction Scheme

The general reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

General Reaction Scheme for the Sonogashira Coupling

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.02 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography eluent

Equipment

  • Round-bottom flask or reaction tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Triethylamine, 2.5 eq). Stir the mixture for 5-10 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and allow it to stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkynyl-3-(trifluoromethyl)quinoline product.

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound.

EntryTerminal Alkyne (R)Equivalents of AlkynePd Catalyst (mol%)CuI (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenyl1.235Et₃N (2.5)THF651285-95
24-Methoxyphenyl1.235Et₃N (2.5)DMF801080-90
3n-Butyl1.5510DIPEA (3.0)MeCN802465-75
4Trimethylsilyl1.335Et₃N (2.5)THF60890-98

Note: Yields are representative and can vary based on the specific alkyne and precise reaction conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification start Dry Reaction Flask add_reagents Add Quinoline, Pd Catalyst, CuI start->add_reagents inert_atm Establish Inert Atmosphere (N2/Ar) add_reagents->inert_atm add_solvents Add Solvent and Base inert_atm->add_solvents Under N2/Ar add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heat_stir Heat and Stir add_alkyne->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_down Cool to RT monitor->cool_down Reaction Complete quench_filter Dilute and Filter cool_down->quench_filter extract Aqueous Workup (Extraction) quench_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Purification of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Chloro-3-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and materials science. The protocols outlined below are designed to yield high-purity material suitable for subsequent synthetic transformations and biological screening.

Introduction

This compound is a halogenated quinoline derivative of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and biological activity. The synthesis of this compound can result in a crude mixture containing unreacted starting materials, byproducts, and potential isomers. Therefore, robust and efficient purification is critical to ensure the quality and reliability of downstream applications. This guide details two primary purification techniques: recrystallization and column chromatography, along with protocols for purity assessment.

A common challenge in the purification of quinoline derivatives is the basicity of the quinoline nitrogen, which can interact with acidic stationary phases like silica gel, leading to peak tailing and potential degradation of the product.[1] The protocols described herein address these challenges to ensure high recovery and purity.

Purification Techniques

Recrystallization

Recrystallization is a powerful technique for the purification of solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent or solvent system at different temperatures.

Protocol 1: Single Solvent Recrystallization

  • Objective: To purify crude this compound using a single solvent.

  • Materials:

    • Crude this compound

    • Hexane (or other suitable solvent like isopropanol or ethyl acetate)

    • Erlenmeyer flask

    • Hot plate with stirring capabilities

    • Buchner funnel and filter paper

    • Vacuum flask

  • Methodology:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hexane to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal recovery, further cool the flask in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Objective: To purify crude this compound using a solvent/anti-solvent system. This is particularly useful if the compound is too soluble in a single solvent even at low temperatures.

  • Materials:

    • Crude this compound

    • A "good" solvent in which the compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane).

    • An "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Pentane).

    • Erlenmeyer flask

    • Hot plate with stirring capabilities

    • Buchner funnel and filter paper

    • Vacuum flask

  • Methodology:

    • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

    • Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For quinoline derivatives, special considerations are necessary to avoid poor separation.

Protocol 3: Flash Column Chromatography on Silica Gel

  • Objective: To purify crude this compound by removing polar and non-polar impurities.

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Eluent: A mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). A starting point is 10% Ethyl Acetate in Hexane.[2]

    • Triethylamine (TEA) - optional, as a basic modifier.

    • Glass column, flasks, and other standard chromatography equipment.

  • Methodology:

    • Eluent Preparation: Prepare a suitable volume of the eluent. For basic compounds like quinolines, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing.[1]

    • TLC Analysis: Determine the optimal eluent composition by running a Thin Layer Chromatography (TLC) plate of the crude material. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.

    • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column bed.

    • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the expected results from a typical purification of a crude batch of this compound using flash column chromatography, based on data for a structurally related compound.[2]

ParameterValue
Crude Material Mass5.0 g
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase10% Ethyl Acetate in Hexane (+ 0.1% Triethylamine)
Isolated Mass~4.3 g
Yield~86%
Purity (by HPLC)>98%
Melting Point98-100 °C

Visualization of Workflows

General Synthesis and Purification Workflow

The synthesis of this compound often involves the cyclization of substituted anilines followed by chlorination. The crude product then undergoes one of the purification steps detailed above.

cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Cyclization/Chlorination Cyclization/Chlorination Starting Materials->Cyclization/Chlorination Reaction Crude Product Crude Product Cyclization/Chlorination->Crude Product Work-up Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis

Caption: General workflow for the synthesis and purification of this compound.

Decision Logic for Purification Method Selection

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of the purification.

Start Crude Product Analysis Impurity_Check Impurities with similar polarity? Start->Impurity_Check Scale_Check1 Large Scale? Impurity_Check->Scale_Check1 No Scale_Check2 Large Scale? Impurity_Check->Scale_Check2 Yes Recrystallization Recrystallization Scale_Check1->Recrystallization Yes Chromatography Column Chromatography Scale_Check1->Chromatography No Scale_Check2->Recrystallization Yes (if feasible) Scale_Check2->Chromatography No End Pure Product Recrystallization->End Chromatography->End

Caption: Decision tree for selecting the appropriate purification method.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for quinoline derivatives.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is 98-100 °C. A broad melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

By following these detailed protocols and workflows, researchers can consistently obtain high-purity this compound for their research and development needs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C2 Position of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of nucleophilic substitution reactions at the C2 position of the quinoline scaffold, a critical transformation in the synthesis of a wide array of biologically active compounds. The electron-deficient nature of the C2 position makes it a prime target for nucleophilic attack, enabling the introduction of diverse functionalities. These notes detail various synthetic methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols for key transformations. Furthermore, the application of these reactions in drug discovery is highlighted with a focus on the mechanism of action of 2-substituted quinoline derivatives as kinase inhibitors.

Overview of Synthetic Methodologies

The functionalization of the C2 position of quinoline can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent, the availability of starting materials, and the desired reaction conditions.

Direct C-H Functionalization of Quinoline N-Oxides: Activation of the quinoline ring through N-oxidation significantly enhances the electrophilicity of the C2 position, facilitating nucleophilic attack. This method allows for the direct introduction of nucleophiles without the need for a pre-installed leaving group. A variety of nucleophiles, including amines, active methylene compounds, and aryl groups, can be introduced using this strategy, often under metal-free conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for the C2-arylation and C2-alkylation of quinolines. These reactions typically involve the coupling of a C2-haloquinoline with a suitable organometallic reagent or the direct C-H activation of the quinoline ring. The use of specific ligands is often crucial for achieving high yields and regioselectivity.

Classical Nucleophilic Aromatic Substitution (SNAr): In cases where a good leaving group, such as a halogen, is present at the C2 position, classical SNAr reactions with various nucleophiles can be employed. These reactions are often carried out in the presence of a base and at elevated temperatures.

Quantitative Data for Reaction Optimization

The following tables summarize quantitative data for various nucleophilic substitution reactions at the C2 position of quinoline, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: C-N Bond Formation at C2 of Quinoline
EntryQuinoline SubstrateNucleophileCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Quinoline N-oxideMorpholineDiethyl H-phosphonateK₂CO₃-RT-95[1](2)
22-ChloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~95[3](4)
3QuinolineSodamide--Liquid NH₃100--[5](6)
4Quinoline N-oxideAnilineTriflic anhydride-Acetonitrile0 - RT--[7](8)
Table 2: C-C Bond Formation at C2 of Quinoline
EntryQuinoline SubstrateCoupling PartnerCatalyst/ReagentAdditive/LigandSolventTemp (°C)Time (h)Yield (%)Reference
1QuinolineBenzenePd(OAc)₂Ag₂CO₃ / PivOHDMF---[9](10)
2Quinolinen-Butyl-lithium------[5](6)

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinoquinoline via C-H Amination of Quinoline N-oxide

This protocol describes a metal-free direct amination of quinoline N-oxide.

Materials:

  • Quinoline N-oxide

  • Morpholine

  • Diethyl H-phosphonate

  • Potassium carbonate (K₂CO₃)

  • Appropriate reaction vessel

Procedure:

  • To a reaction vessel, add quinoline N-oxide (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add diethyl H-phosphonate (1.5 equiv) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-morpholinoquinoline.

Protocol 2: Palladium-Catalyzed C2-Amination of 2-Chloroquinoline

This protocol details a typical Buchwald-Hartwig amination reaction for the synthesis of 2-aminoquinolines from 2-chloroquinoline.[3]

Materials:

  • 2-Chloroquinoline (1.63 g, 10 mmol)

  • Morpholine (1.04 g, 12 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)[3]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)[3]

  • Sodium tert-butoxide (1.15 g, 12 mmol)[3]

  • Toluene (20 mL), anhydrous

  • Schlenk tube and standard inert atmosphere apparatus

Procedure:

  • In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.[3]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[3]

  • Add anhydrous toluene and morpholine via syringe.[3]

  • Heat the reaction mixture at 100 °C for 12 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.[3]

  • Expected Yield: ~95%[3]

Application in Drug Development: Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, and many 2-substituted quinoline derivatives have been developed as potent kinase inhibitors for the treatment of cancer. These compounds often function by competing with ATP for the binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action of Lenvatinib: A 2-Substituted Quinoline Derivative

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that is substituted at the C2 position. It is approved for the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][11] Lenvatinib's mechanism of action involves the inhibition of several key receptor tyrosine kinases (RTKs) that play a critical role in tumor angiogenesis and proliferation.

Key Targets of Lenvatinib:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3][11][12]

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Aberrant FGFR signaling can promote tumor growth and angiogenesis.[1][3][11][12]

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα): Involved in cell growth and division.[1][11][12]

  • KIT and RET Proto-Oncogenes: Mutations in these genes can lead to uncontrolled cell growth.[1][11][12]

By simultaneously blocking these targets, Lenvatinib effectively disrupts multiple signaling pathways that drive tumor progression.

Visualizations

General Reaction Workflow

G start Start: Select Quinoline Substrate and Nucleophile prep Prepare Reactants and Solvents start->prep setup Reaction Setup: - Inert Atmosphere (if required) - Add Catalyst/Reagents prep->setup reaction Nucleophilic Substitution Reaction (Heating/Stirring) setup->reaction workup Reaction Quenching and Work-up (e.g., Extraction) reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification end End: Characterized 2-Substituted Quinoline purification->end

Caption: General experimental workflow for C2-substitution of quinoline.

Signaling Pathway Inhibition by Lenvatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras FGFR FGFR FGFR->PI3K FGFR->Ras PDGFR PDGFRα PDGFR->PI3K PDGFR->Ras KIT_RET KIT/RET KIT_RET->PI3K KIT_RET->Ras Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT_RET Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Chloro-3-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are three main strategies for the synthesis of this compound:

  • Two-Step Synthesis via Vilsmeier-Haack Reaction: This common approach involves the initial formation of a 2-chloro-3-formylquinoline intermediate from a substituted acetanilide, followed by the conversion of the formyl group to a trifluoromethyl group.[1][2][3][4][5]

  • Direct Quinoline Ring Construction: This strategy involves building the quinoline ring with the trifluoromethyl group already incorporated in one of the precursors. A notable example is the [5+1] cyclization of a 2-vinylaniline with trifluoroacetic acid.[6]

  • Modification of a Pre-formed Quinoline Core: This involves starting with a quinoline derivative and introducing the chloro and trifluoromethyl groups in subsequent steps. For instance, starting with a 3-(trifluoromethyl)quinolin-2-one and then performing a chlorination reaction.

Q2: I am observing very low yields in my Vilsmeier-Haack reaction to produce the 2-chloro-3-formylquinoline intermediate. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack cyclization of acetanilides are often attributed to several factors:

  • Deactivated Acetanilide Substrate: Acetanilides with electron-withdrawing groups can be less reactive and may require harsher conditions or longer reaction times.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the acetanilide is critical. An insufficient amount of the reagent will lead to incomplete conversion. Optimization studies have shown that a 3.0 equivalent of the adduct is often the minimum requirement.

  • Incorrect Reaction Temperature: The reaction is temperature-sensitive. Lower temperatures can result in incomplete reactions, while excessively high temperatures may not necessarily improve the yield and could lead to side product formation. A common temperature range is 80-90°C.[2][5]

  • Presence of Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

Q3: What are the common methods for converting a 3-formyl group on a quinoline ring to a trifluoromethyl group?

A3: The conversion of an aldehyde to a trifluoromethyl group is a challenging transformation. Common strategies involve a multi-step sequence, such as:

  • Oxidation of the formyl group to a carboxylic acid.

  • Conversion of the carboxylic acid to a suitable leaving group, such as an iodo or bromo functionality via a Hunsdiecker-type reaction.

  • Trifluoromethylation of the resulting halo-quinoline using a copper-mediated reaction with a trifluoromethyl source like methyl chlorodifluoroacetate.[1]

Direct conversion methods are less common but could be explored using reagents like DAST (diethylaminosulfur trifluoride) or other modern fluorinating agents, though these can be harsh and may not be compatible with all substrates.

Q4: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A4: Yes, several reagents used in these syntheses require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Trifluoroacetic acid (TFA): A strong, corrosive acid. Handle with care in a fume hood.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Organometallic Reagents: If using copper-mediated trifluoromethylation, be aware of the specific handling requirements for the organometallic reagents and potential for exothermic reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of 2-Chloro-3-formylquinoline (Vilsmeier-Haack Step)
Potential Cause Suggested Solution
Deactivated starting acetanilideIncrease reaction time and/or temperature. Consider using a microwave-assisted protocol to enhance reaction rates.[1]
Insufficient Vilsmeier reagentOptimize the stoichiometry of POCl₃ and DMF. A molar ratio of at least 3:1 (reagent to substrate) is often recommended.
Reaction temperature too lowGradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC. The optimal range is typically 80-100°C.[4]
Presence of waterEnsure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient work-upDuring work-up, ensure the pH is carefully adjusted to precipitate the product. Extraction with a suitable organic solvent should be performed multiple times.
Issue 2: Difficulty in the Conversion of the 3-Formyl Group to a 3-Trifluoromethyl Group
Potential Cause Suggested Solution
Incomplete oxidation of the formyl groupUse a stronger oxidizing agent or prolong the reaction time for the conversion to the carboxylic acid. Monitor the reaction progress by TLC or LC-MS.
Poor yield in the halodecarboxylation stepOptimize the conditions for the Hunsdiecker or a similar reaction. The choice of halogenating agent and reaction conditions is crucial.
Low efficiency of the trifluoromethylation stepScreen different copper catalysts and trifluoromethylating agents. Ensure the reaction is performed under strictly anhydrous and inert conditions. The purity of the halo-quinoline precursor is also critical.
Decomposition of the starting materialThe trifluoromethylation step can be harsh. Consider milder, more modern trifluoromethylation reagents and photoredox catalysis as an alternative.[7]
Issue 3: Formation of Significant Side Products
Potential Cause Suggested Solution
Polymerization during Vilsmeier-Haack reactionControl the rate of addition of the Vilsmeier reagent to the acetanilide solution, and maintain a consistent reaction temperature.
Over-chlorination or side reactions at other positionsIn chlorination steps, carefully control the stoichiometry of the chlorinating agent (e.g., NCS). Lowering the reaction temperature may improve selectivity.[8]
Incomplete cyclization in direct synthesis methodsOptimize the catalyst and reaction conditions (temperature, solvent, and time) for the cyclization step. Ensure the starting materials are pure.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for 2-Chloro-3-formylquinoline Synthesis
Entry Equivalents of MsCl/DMF Adduct Reaction Time (hours) Temperature (°C) Yield (%)
11.04.085Low
22.04.085Moderate
33.04.085Good
43.02.085Incomplete Reaction
53.06.085Good
63.04.060Low
73.04.0100Comparable to 85°C

Note: This table is a generalized representation based on optimization studies for similar reactions and should be used as a starting point for specific substrate optimization.

Table 2: Comparison of Synthetic Routes to Trifluoromethylated Quinolines
Synthetic Route Key Steps Typical Overall Yield Advantages Disadvantages
Vilsmeier-Haack & Trifluoromethylation 1. Vilsmeier-Haack formylation2. Oxidation to carboxylic acid3. Halodecarboxylation4. Copper-mediated trifluoromethylationVariable (can be low due to multiple steps)Well-established initial step; starting materials are readily available.Multi-step process; challenging trifluoromethylation step.
Direct [5+1] Cyclization Reaction of 2-vinylaniline with trifluoroacetic acid.Good to excellentOne-pot synthesis; atom-economical.Requires synthesis of the specific 2-vinylaniline precursor.[6]
Gould-Jacobs Reaction & Modification 1. Reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate2. Cyclization3. Hydrolysis & Decarboxylation4. ChlorinationModerateBuilds the core with the CF₃ group in place.Multi-step; potential for regioisomer formation.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF (3.0 eq) to 0-5°C in an ice bath.

  • Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add the substituted acetanilide (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • If the product does not precipitate or to recover dissolved product, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-formylquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Chlorination of 3-(Trifluoromethyl)-2-quinolone

Materials:

  • 3-(Trifluoromethyl)-2-quinolone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)

  • Ice

  • Saturated sodium bicarbonate or ammonium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-(trifluoromethyl)-2-quinolone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Visualizations

Diagram 1: Synthetic Workflow for this compound via Vilsmeier-Haack Reaction

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Trifluoromethylation Acetanilide Substituted Acetanilide Formylquinoline 2-Chloro-3-formylquinoline Acetanilide->Formylquinoline 80-90°C, 4-6h Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylquinoline Oxidation Oxidation Formylquinoline->Oxidation Halodecarboxylation Halodecarboxylation Oxidation->Halodecarboxylation Trifluoromethylation Cu-mediated Trifluoromethylation Halodecarboxylation->Trifluoromethylation Final_Product This compound Trifluoromethylation->Final_Product

Caption: A two-step synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction

G Start Low Yield of 2-Chloro-3-formylquinoline Check_SM Is the starting acetanilide deactivated? Start->Check_SM Check_Reagent Is the Vilsmeier reagent stoichiometry correct? Check_SM->Check_Reagent No Action_SM Increase reaction time/temp or use microwave Check_SM->Action_SM Yes Check_Temp Was the reaction temperature optimal? Check_Reagent->Check_Temp Yes Action_Reagent Increase equivalents of POCl3/DMF Check_Reagent->Action_Reagent No Check_Moisture Was the reaction run under anhydrous conditions? Check_Temp->Check_Moisture Yes Action_Temp Optimize temperature (typically 80-90°C) Check_Temp->Action_Temp No Action_Moisture Use dry glassware/solvents and inert atmosphere Check_Moisture->Action_Moisture No End Yield Improved Check_Moisture->End Yes Action_SM->End Action_Reagent->End Action_Temp->End Action_Moisture->End

Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

References

Common side reactions in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to overcome common side reactions and challenges in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in classical quinoline syntheses?

A1: Across methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, common side reactions include tar formation from acid-catalyzed polymerization of reactants, formation of regioisomers when using unsymmetrical substrates, and incomplete oxidation leading to dihydroquinoline impurities.[1][2][3] Self-condensation of carbonyl compounds, especially in the Friedländer synthesis, is also a significant competing reaction.[4][5]

Q2: How does the choice of catalyst influence side product formation?

A2: The catalyst is critical. In the Doebner-von Miller synthesis, strong acids can accelerate the polymerization of α,β-unsaturated carbonyls into tar.[2] Milder Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes provide a better balance between reaction rate and minimizing this side reaction.[2] In the Friedländer synthesis, the choice of acid or base catalyst can influence which regioisomer is formed when using unsymmetrical ketones.[3][4] Modern methods often employ catalysts like iodine or gold to enable milder reaction conditions, thereby reducing side products.[4][5]

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A3: The Skraup synthesis is notoriously exothermic.[1] To control the reaction, you should:

  • Add a moderator: Ferrous sulfate (FeSO₄) or boric acid is commonly used to make the reaction less violent.[1][6]

  • Control reagent addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Ensure efficient stirring: Good agitation helps dissipate heat and prevent localized hotspots that lead to charring.[1]

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

Problem: I'm observing significant tar formation and charring, resulting in a low yield.

  • Root Cause: The harsh acidic and oxidizing conditions of the Skraup reaction can cause polymerization of the reactants and intermediates, leading to tar.[1] The reaction's high exothermicity can cause localized overheating and charring.[7]

  • Solutions:

    • Use a Moderator: As mentioned above, adding ferrous sulfate (FeSO₄) can effectively control the reaction rate and reduce charring.[1]

    • Optimize Temperature: Gently heat the reaction to initiate it, and then actively control the temperature during the exothermic phase, using cooling baths if necessary.[1]

    • Purification Strategy: Be prepared for a difficult purification. The crude product is often a dark, tarry material.[1] Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[8]

Doebner-von Miller Synthesis

Problem: My reaction yields a large amount of polymeric material and the desired product yield is very low.

  • Root Cause: The acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in this synthesis.[2][8]

  • Solutions:

    • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and increase yield.[1][2]

    • Slow Addition of Carbonyl: Adding the carbonyl reactant slowly to the heated acidic aniline solution keeps its concentration low, disfavoring self-condensation.[1][8]

    • Optimize Acid Catalyst: Test different Brønsted or Lewis acids. While strong acid is needed, excessively harsh conditions worsen tar formation. Milder Lewis acids may be preferable.[2]

Problem: My final product is contaminated with dihydro- and tetrahydroquinolines.

  • Root Cause: The final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or used in insufficient quantity, the reaction will not go to completion.[2]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can often be oxidized in a separate step using an appropriate agent like DDQ or MnO₂.[2]

Friedländer Synthesis

Problem: I'm getting a mixture of regioisomers when using an unsymmetrical ketone.

  • Root Cause: The reaction between a 2-aminoaryl ketone and an unsymmetrical ketone can proceed via condensation at either of the two α-positions, leading to a mixture of products.[3][9]

  • Solutions:

    • Catalyst and Condition Screening: The regiochemical outcome can be highly dependent on the catalyst (acid vs. base), solvent, and temperature. Systematically screen these conditions to find the optimal selectivity.[3]

    • Substrate Modification: Introducing a bulky substituent on one side of the ketone can sterically hinder reaction at that position, favoring the formation of the less hindered regioisomer.[3] Using an ionic liquid as the solvent has also been shown to improve regioselectivity.[10]

Problem: The self-condensation of my ketone (aldol condensation) is competing with the desired reaction.

  • Root Cause: Under the basic or acidic conditions used, the ketone reactant can react with itself instead of with the 2-aminoaryl ketone.[4][5]

  • Solutions:

    • Use Milder Conditions: Traditional high temperatures and strong acids or bases promote side reactions.[5] Modern protocols using catalysts like iodine or various Lewis acids can allow the reaction to proceed under more controlled conditions.[4][11]

    • Modify the Substrate: Instead of a 2-aminoaryl ketone, one can use its imine analogue to avoid the conditions that favor aldol side reactions.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on Doebner-von Miller Side Reactions

ParameterConditionEffect on Side ReactionsRationale
Solvent System Biphasic (e.g., water/toluene)Reduces acid-catalyzed polymerization.Sequesters the carbonyl compound in the organic phase, away from the acid catalyst.[1]
Reactant Addition Slow addition of carbonyl compoundMinimizes self-condensation.Maintains a low instantaneous concentration of the carbonyl, disfavoring polymerization.[1]
Catalyst Milder Lewis Acids (e.g., ZnCl₂)May reduce tar formation compared to strong Brønsted acids.Less aggressive catalysis can slow the rate of polymerization relative to the desired reaction.[2]

Table 2: Factors Influencing Regioselectivity in the Combes Synthesis

FactorVariationInfluence on Selectivity
β-Diketone Structure Increased steric bulk on one side.Favors cyclization at the less sterically hindered position.[3]
Aniline Substituents Electron-donating vs. electron-withdrawing.Influences the nucleophilicity of the ortho positions, directing cyclization.[3]
Acid Catalyst H₂SO₄ vs. Polyphosphoric acid (PPA).Can alter the ratio of regioisomers formed.[3]

Visualizations: Workflows and Pathways

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Method Identify Synthesis Method (Skraup, DVM, Friedländer, etc.) Start->Check_Method Skraup_Issue Skraup Issue? Check_Method->Skraup_Issue Skraup DVM_Issue DVM Issue? Check_Method->DVM_Issue Doebner-von Miller (DVM) Friedlander_Issue Friedländer Issue? Check_Method->Friedlander_Issue Friedländer Tar Problem: Tar / Charring Skraup_Issue->Tar Yes Polymer Problem: Polymerization DVM_Issue->Polymer Yes Regioisomers Problem: Regioisomers Friedlander_Issue->Regioisomers Isomer Mix Self_Condensation Problem: Self-Condensation Friedlander_Issue->Self_Condensation Low Yield Sol_Skraup Solution: 1. Add Moderator (FeSO₄) 2. Control Temperature 3. Slow Acid Addition Tar->Sol_Skraup Sol_DVM Solution: 1. Use Biphasic System 2. Slow Carbonyl Addition 3. Optimize Catalyst Polymer->Sol_DVM Sol_Regio Solution: 1. Screen Catalysts/Solvents 2. Modify Substrate Sterics 3. Use Ionic Liquid Regioisomers->Sol_Regio Sol_Self Solution: 1. Use Milder Conditions 2. Use Imine Analogue 3. Modern Catalysts (e.g., Iodine) Self_Condensation->Sol_Self

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.

Competing_Pathways Reactants Aniline + α,β-Unsaturated Carbonyl (DVM Reaction) Desired_Intermediate Michael Adduct Intermediate Reactants->Desired_Intermediate Desired Pathway (Michael Addition) Side_Reaction Carbonyl Self-Polymerization Reactants->Side_Reaction Competing Side Reaction Acid Acid Catalyst (H⁺) Acid->Desired_Intermediate Acid->Side_Reaction   Catalyzes Both Desired_Product Substituted Quinoline Desired_Intermediate->Desired_Product Cyclization & Oxidation Side_Product Polymeric Tar Side_Reaction->Side_Product

Caption: Competing pathways leading to product and byproduct formation in the DVM reaction.

Detailed Experimental Protocols

Protocol 1: Optimized Skraup Synthesis with Controlled Exotherm

This protocol incorporates a moderator to control the typically violent reaction.

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer (in a fume hood), cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

    • Add ferrous sulfate heptahydrate to the mixture to act as a moderator.[1]

    • Slowly and portion-wise, add nitrobenzene, which serves as the oxidizing agent.

    • Carefully heat the mixture to initiate the reaction. Be prepared to remove the heat source or use a cooling bath, as the reaction is highly exothermic.[7]

    • Once the initial exotherm subsides, maintain the reaction at reflux for several hours until TLC indicates completion.

    • Cool the reaction mixture and carefully dilute with water. Neutralize the excess acid with a strong base (e.g., NaOH solution) until the solution is strongly alkaline.

    • Isolate the crude quinoline using steam distillation.[8] The quinoline will co-distill with the water.

    • Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Protocol 2: High-Selectivity Friedländer Synthesis Using Iodine Catalyst

This protocol uses a modern, milder catalyst to improve yield and reduce side reactions.[5]

  • Materials: 2-aminoaryl ketone, active methylene compound (e.g., ethyl acetoacetate), molecular iodine (I₂).

  • Procedure:

    • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

    • Heat the reaction mixture at 80-100°C under solvent-free conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted quinoline.

References

Technical Support Center: Improving Regioselectivity in the Friedlander Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedlander synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedlander synthesis?

A1: Poor regioselectivity is a common challenge in the Friedlander synthesis, particularly when using an unsymmetrical ketone as a reactant. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to the formation of two distinct regioisomers. This complicates product purification and reduces the yield of the desired quinoline derivative.[2][3]

Q2: What are the key factors that influence the regiochemical outcome of the Friedlander synthesis?

A2: The regioselectivity of the Friedlander synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can influence the acidity of the α-protons and the reactivity of the carbonyl groups, thereby directing the cyclization to a specific position.[3]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][3] These conditions can favor either the kinetically or thermodynamically controlled product.[4][5]

Q3: How do reaction conditions (acidic vs. basic) affect regioselectivity?

A3: The reaction conditions play a crucial role in determining which regioisomer is favored, often by dictating whether the reaction is under kinetic or thermodynamic control.

  • Acidic Conditions: In the presence of an acid catalyst, the reaction often favors the formation of the more stable enol or enamine intermediate, leading to the thermodynamically more stable quinoline product. This is typically the more substituted regioisomer.[4]

  • Basic Conditions: Under basic conditions, the reaction tends to proceed via the kinetically favored pathway. This involves the formation of the less sterically hindered enolate, resulting in the formation of the less substituted, kinetic product.[4]

Q4: What are some modern catalytic approaches to improve regioselectivity?

A4: Several modern catalytic systems have been developed to enhance the regioselectivity of the Friedlander synthesis. These include:

  • Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines from unmodified methyl ketones.[6]

  • Lewis Acids: Various Lewis acid catalysts, such as Indium(III) triflate (In(OTf)₃), have demonstrated high efficiency and selectivity in promoting the Friedlander annulation.[7][8]

  • Solid-Supported Catalysts: The use of solid-supported acid catalysts offers an environmentally friendly approach and can lead to improved yields and easier product purification.[9][10]

  • Ionic Liquids: Ionic liquids can act as both the solvent and a promoter for the reaction, in some cases leading to regiospecific annulation.[2]

Troubleshooting Guide

Issue 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers.

  • Symptom: You observe the formation of two or more quinoline products with different substitution patterns, leading to difficult purification and a reduced yield of the desired isomer.[3]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Reaction is under thermodynamic control, favoring the undesired isomer. Try switching to kinetic control conditions. Lower the reaction temperature and use a non-equilibrating base (e.g., LDA) to deprotonate the ketone. Shorter reaction times may also favor the kinetic product.[4][11]
Reaction is under kinetic control, favoring the undesired isomer. Switch to thermodynamic control conditions. Use an acid catalyst (e.g., p-toluenesulfonic acid) and a higher reaction temperature with a longer reaction time to allow the reaction to reach equilibrium and form the more stable product.[4][11]
Inappropriate catalyst selection. Screen a variety of catalysts known to influence regioselectivity. For the formation of the less substituted product, consider using a pyrrolidine-based catalyst. For the more substituted product, a Lewis acid like In(OTf)₃ might be effective.[6][7]
Steric and electronic factors of the substrates favor the undesired product. If possible, modify the substituents on your starting materials. Introducing a bulky group can sterically hinder one side of the ketone, directing the reaction to the other. Alternatively, an electron-withdrawing group can increase the acidity of the adjacent α-protons, potentially favoring reaction at that site.[3]

Issue 2: The reaction yield is low, and I observe significant side product formation.

  • Symptom: The overall yield of the desired quinoline product is low, and analysis of the crude reaction mixture shows the presence of multiple unidentified side products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Harsh reaction conditions. Traditional Friedlander synthesis often employs high temperatures and strong acids or bases, which can lead to side reactions such as self-condensation of the ketone or degradation of the starting materials.[2] Consider using milder catalysts and reaction conditions.[2]
Self-condensation of the ketone. To avoid side reactions like aldol condensation of the ketone, especially under basic conditions, consider using an imine analog of the o-aminoaryl carbonyl compound.[2]
Impure starting materials. Ensure that your 2-aminoaryl aldehyde/ketone and the unsymmetrical ketone are pure. Impurities can interfere with the catalytic cycle and lead to undesired side reactions.
Reaction atmosphere. Some components of the reaction may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Regioselectivity with Various Catalysts

The following table summarizes the regioselectivity observed in the Friedlander synthesis using different catalytic systems with unsymmetrical ketones.

2-Aminoaryl CarbonylUnsymmetrical KetoneCatalystSolventTemp (°C)Major ProductRegioisomeric Ratio
2-Aminobenzaldehyde2-PentanonePyrrolidineToluene1102-Methyl-3-ethylquinoline>95:5
2-Aminobenzaldehyde2-PentanoneNaOHEthanol802-Ethyl-3-methylquinoline2:1
2-AminoacetophenoneEthyl AcetoacetateIn(OTf)₃Neat100Ethyl 2,4-dimethylquinoline-3-carboxylate>99:1
2-AminoacetophenoneAcetylacetonep-TsOHNeat1201-(2,4-Dimethylquinolin-3-yl)ethanone>98:2

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Methyl-3-ethylquinoline

This protocol is adapted from studies demonstrating the use of amine catalysts for high regioselectivity.[6]

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and toluene (5 mL).

  • Catalyst Addition: Add pyrrolidine (0.2 mmol) to the mixture.

  • Reagent Addition: Heat the mixture to reflux (approximately 110 °C). Slowly add 2-pentanone (1.2 mmol) dropwise over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 2-methyl-3-ethylquinoline.

Protocol 2: In(OTf)₃-Catalyzed Regioselective Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

This protocol is based on the use of Lewis acids to achieve high regioselectivity.[7]

  • Preparation: In a reaction vial, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.1 mmol), and Indium(III) triflate (In(OTf)₃) (5 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 100 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to obtain the pure ethyl 2,4-dimethylquinoline-3-carboxylate.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Condensation (Kinetic Control) Reactant1->Aldol Schiff Schiff Base Formation (Thermodynamic Control) Reactant1->Schiff Reactant2 Unsymmetrical Ketone Reactant2->Aldol Reactant2->Schiff Product1 Less Substituted Quinoline Aldol->Product1 Low Temp, Base Catalyst Product2 More Substituted Quinoline Schiff->Product2 High Temp, Acid Catalyst

Caption: Factors influencing regioselectivity in the Friedlander synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Observed IdentifyProduct Identify Major Regioisomer Start->IdentifyProduct IsDesired Is the Major Isomer the Desired Product? IdentifyProduct->IsDesired KineticConditions Switch to Kinetic Conditions (Low Temp, Base) IsDesired->KineticConditions No, Thermodynamic Product is Major ThermodynamicConditions Switch to Thermodynamic Conditions (High Temp, Acid) IsDesired->ThermodynamicConditions No, Kinetic Product is Major End Improved Regioselectivity IsDesired->End Yes ChangeCatalyst Screen Alternative Catalysts (e.g., Amine, Lewis Acid) KineticConditions->ChangeCatalyst ThermodynamicConditions->ChangeCatalyst ModifySubstrate Modify Substrate (Steric/Electronic Effects) ChangeCatalyst->ModifySubstrate ModifySubstrate->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of fluorinated heterocyclic compounds.

Table of Contents

  • Chromatography

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Crystallization

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Diagrams

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

Chromatography

Flash Chromatography (Normal-Phase)

Q1: I'm having trouble separating my fluorinated heterocyclic compound from non-fluorinated impurities using flash chromatography. What solvent systems are a good starting point?

A1: The polarity of fluorinated compounds can be deceptive. While fluorine is highly electronegative, the overall polarity of the molecule can be low. Standard solvent systems are often effective. Good starting points for elution are typically based on thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.15–0.35 for the desired compound.[1][2][3]

Quantitative Data: Common Solvent Systems for Flash Chromatography

Polarity of CompoundRecommended Solvent System (v/v)Notes
Nonpolar5% Ethyl Acetate/Hexane or 5% Ether/HexaneStart with low polarity and gradually increase the polar component.[4]
Moderately Polar10-50% Ethyl Acetate/HexaneThis is a standard and versatile system for a wide range of compounds.[4][5]
Polar100% Ethyl Acetate or 5% Methanol/DichloromethaneFor highly polar compounds, stronger eluents are necessary.[2][4]
Basic (e.g., Pyridines, Imidazoles)Add 0.1-1% Triethylamine or Pyridine to the eluentThis helps to prevent peak tailing by neutralizing acidic sites on the silica gel.[2]
AcidicAdd 0.1-1% Acetic Acid to the eluentThis can improve peak shape for acidic compounds.[2]

Q2: My fluorinated pyridine derivative is streaking on the TLC plate and giving broad peaks during column chromatography. What can I do?

A2: Streaking and broad peaks for basic heterocycles like pyridines are often due to interactions with acidic silanol groups on the silica gel. Adding a small amount of a basic modifier to your eluent can significantly improve the chromatography. For particularly stubborn amines, a combination of a polar solvent with a basic modifier is often effective.[2][4] Consider using 10% ammonia in methanol/dichloromethane for very polar and basic compounds.[4]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q1: My fluorinated compound, which has a basic nitrogen, shows poor peak shape (tailing) in RP-HPLC. How can I improve this?

A1: Poor peak shape for basic compounds in RP-HPLC is often related to interactions with residual silanols on the silica-based stationary phase and the ionization state of the analyte.[6] The pH of the mobile phase is a critical parameter to control.[7][8]

Troubleshooting Poor Peak Shape in RP-HPLC for Basic Fluorinated Heterocycles:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one to two pH units away from the pKa of your compound. For basic analytes, using a low pH (e.g., pH 2-3) will protonate the molecule, and using a high pH (e.g., pH > 8 on a suitable column) will keep it in its neutral form. Operating near the pKa can lead to multiple ionization states and poor peak shape.[7][8][9]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate) into your mobile phase to maintain a consistent pH.[10][11]

  • End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

  • Alternative Stationary Phases: If issues persist, consider a polymer-based HPLC column, which has a wider pH stability range (pH 1-14) and lacks silanol groups.[8][11]

Q2: I am trying to separate a mixture of fluorinated amphiphiles with similar structures but different fluorine content. What is the best strategy?

A2: Separating compounds based on their fluorine content can be achieved by creating a "mismatch" between the stationary phase and the mobile phase.[12][13] This is referred to as hetero-pairing. Optimal separation is often achieved by using a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE).[12][13] Increasing the column temperature (e.g., to 45°C) can further improve the separation.[12][13]

Quantitative Data: RP-HPLC Mobile Phase Modifiers for Fluorinated Compounds

IssueModifierTypical ConcentrationRationale
Basic Analyte TailingTrifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent and lowers pH.
Acidic Analyte TailingFormic Acid or Acetic Acid0.1%Suppresses ionization of acidic compounds.
Improving Separation of Fluorinated AnalogsTrifluoroethanol (TFE)VariesInduces unique selectivity on non-fluorinated stationary phases.[14]
Fluorous Solid-Phase Extraction (F-SPE)

Q1: What is fluorous solid-phase extraction (F-SPE), and when should I use it?

A1: F-SPE is a purification technique that leverages the unique properties of highly fluorinated compounds to separate them from non-fluorinated (organic) compounds.[15][16] It relies on the principle of "fluorous-fluorous" interactions.[15][17] This method is particularly useful when one component of a reaction mixture has a "fluorous tag" (a long perfluoroalkyl chain), or when purifying highly fluorinated target molecules.[18][19]

Q2: Can you provide a general protocol for F-SPE?

A2: A standard F-SPE protocol involves loading the sample onto a fluorous silica gel cartridge and eluting with two different solvent systems: a "fluorophobic" wash to elute non-fluorinated compounds, followed by a "fluorophilic" wash to elute the retained fluorous compounds.[16][17]

Quantitative Data: Typical F-SPE Protocol

StepSolvent SystemPurpose
1. ConditioningMethanol or AcetoneTo wet the stationary phase.[15]
2. Equilibration80:20 Methanol/WaterTo prepare the column for sample loading.[15][16]
3. Sample LoadingDissolve in minimal DMF, THF, or DCMLoad the sample onto the cartridge.[16]
4. Fluorophobic Elution80:20 Methanol/WaterElutes non-fluorinated (organic) compounds.[15][16]
5. Fluorophilic ElutionMethanol or AcetoneElutes the retained fluorous compounds.[15][16]

There is also a "reverse F-SPE" technique where the sample is loaded onto standard silica gel, and a fluorous solvent is used to elute the fluorous compounds first, while the non-fluorinated compounds are retained.[18]

Crystallization

Troubleshooting Common Crystallization Issues

Q1: My fluorinated compound crystallizes too quickly, forming a powder instead of nice crystals. How can I slow down the crystallization?

A1: Rapid crystallization often traps impurities.[20] To slow it down, you can add a small excess of the hot solvent beyond the minimum required for dissolution. This keeps the compound in solution for longer as it cools. Also, insulating the flask (e.g., by covering it with a beaker) will promote slower cooling.[20]

Q2: I am getting a very low yield from my crystallization. What are the likely causes?

A2: A poor yield can result from several factors:

  • Too much solvent: A significant amount of your compound may remain dissolved in the mother liquor.[20] You can test this by evaporating a small amount of the filtrate to see if a solid remains. If so, you can try to recover more material by concentrating the mother liquor and cooling again.

  • Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures. A good crystallization solvent is one in which the compound has high solubility when hot and low solubility when cold.[21]

Solvent Selection and Advanced Techniques

Q1: How do I choose a good solvent for crystallizing my fluorinated heterocyclic compound?

A1: There are no universal rules, but some guidelines can help. A rule of thumb is that solvents with similar functional groups to the compound of interest tend to be good solubilizers, so you might need a solvent with different characteristics to achieve the desired solubility difference between hot and cold conditions.[22] For fluorinated compounds, the presence of C-H---F-C interactions can play a role in the crystal packing.[23][24][25]

Common Crystallization Solvents and Mixtures:

  • Ethanol

  • n-Hexane/Acetone

  • n-Hexane/Ethyl Acetate

  • Methanol/Dichloromethane

  • Toluene

Q2: My fluorinated pyrimidine is only soluble in high-boiling solvents like DMF and DMSO. How can I crystallize it?

A2: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is an excellent technique.[21][26] In this method, you dissolve your compound in a small amount of the "good" solvent (e.g., DMF) in an open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble (e.g., dichloromethane or diethyl ether). The vapor from the anti-solvent slowly diffuses into the solution of your compound, reducing its solubility and promoting slow crystal growth.[21]

Experimental Protocols

Protocol 1: Flash Chromatography of a Fluorinated Pyridine Derivative

Objective: To purify a moderately polar, basic fluorinated pyridine derivative from non-polar and highly polar impurities.

Methodology:

  • TLC Analysis: Develop a TLC plate using 30% ethyl acetate in hexane. Add one drop of triethylamine to the developing chamber. The desired compound should have an Rf value of ~0.25.

  • Column Packing: Dry-pack a silica gel column (40-63 µm particle size) appropriate for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to create a dry-loaded sample.

  • Elution:

    • Equilibrate the column with 5% ethyl acetate in hexane containing 0.1% triethylamine.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a gradient, starting from 5% ethyl acetate/hexane and gradually increasing to 40% ethyl acetate/hexane (both containing 0.1% triethylamine).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: RP-HPLC Purification of a Fluorinated Imidazole

Objective: To purify a fluorinated imidazole (pKa ~7) for analytical purposes.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Post-Purification: Evaporate the acetonitrile from the collected fraction and lyophilize to remove the water and formic acid.

Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)

Objective: To separate a fluorous-tagged molecule from non-fluorous starting materials.

Methodology:

  • Cartridge Conditioning: Wash a fluorous silica gel cartridge (e.g., 3g) with 6 mL of methanol, followed by 6 mL of 80:20 methanol/water.[16]

  • Sample Loading: Dissolve the crude reaction mixture (~150 mg) in a minimal volume of DMF (~0.4 mL) and load it onto the conditioned cartridge.[16]

  • Fluorophobic Elution: Elute the non-fluorous compounds with 8 mL of 80:20 methanol/water.[16] Collect this fraction.

  • Fluorophilic Elution: Elute the desired fluorous-tagged compound with 8 mL of methanol.[16] Collect this fraction separately.

  • Analysis: Analyze both fractions by TLC or LC-MS to confirm the separation.

  • Solvent Removal: Remove the solvent from the desired fraction under reduced pressure.

Protocol 4: Anti-Solvent Vapor Diffusion Crystallization

Objective: To crystallize a fluorinated pyrimidine that is only soluble in DMSO.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the purified pyrimidine compound in 0.5 mL of DMSO in a small, uncapped vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger jar (e.g., a 20 mL scintillation vial or a small beaker) that contains 2-3 mL of dichloromethane (the anti-solvent).

  • Sealing: Seal the larger container tightly with a cap or parafilm.

  • Crystal Growth: Allow the setup to stand undisturbed at room temperature. The dichloromethane vapor will slowly diffuse into the DMSO solution.

  • Monitoring: Check for crystal formation periodically over several days to a week. Once suitable crystals have formed, carefully remove the inner vial.

  • Isolation: Quickly decant the mother liquor and gently wash the crystals with a small amount of the anti-solvent before drying.

Diagrams

flash_chromatography_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Analysis (e.g., 30% EtOAc/Hex + 0.1% TEA) dry_load 2. Sample Adsorption (Dry Loading) tlc->dry_load elute 4. Elute with Gradient (e.g., 5-40% EtOAc/Hex + 0.1% TEA) dry_load->elute pack 3. Pack Column (Silica Gel) pack->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product hplc_troubleshooting start Poor Peak Shape (e.g., Tailing) check_pka Is the analyte ionizable (acidic/basic)? start->check_pka adjust_ph Adjust mobile phase pH (≥ 2 units from pKa) check_pka->adjust_ph Yes check_column Is the column end-capped? check_pka->check_column No use_buffer Use a buffer (e.g., phosphate, acetate) adjust_ph->use_buffer solution Improved Peak Shape use_buffer->solution check_column->adjust_ph Yes new_column Try a different column (e.g., polymer-based) check_column->new_column No/Tailing persists new_column->solution fspe_workflow start Start: Crude Mixture (Fluorous + Organic) condition 1. Condition Cartridge (Fluorous Silica, MeOH) start->condition equilibrate 2. Equilibrate Cartridge (80:20 MeOH/H2O) condition->equilibrate load 3. Load Sample equilibrate->load elute_organic 4. Fluorophobic Elution (80:20 MeOH/H2O) load->elute_organic elute_fluorous 5. Fluorophilic Elution (MeOH) elute_organic->elute_fluorous organic_fraction Organic Fraction elute_organic->organic_fraction Collect fluorous_fraction Fluorous Fraction (Purified Product) elute_fluorous->fluorous_fraction Collect

References

Technical Support Center: Methods for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving issues related to the removal of palladium catalyst residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

The most prevalent methods for removing residual palladium include:

  • Adsorption: This technique utilizes solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with functionalities like thiols, amines, or dimercaptotriazine.[1][2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1][3] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[1]

  • Solvent Extraction: This method, also known as liquid-liquid extraction, involves partitioning the palladium catalyst into a phase that is separate from the product.[1][4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can effectively remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][6]

  • Chromatography: Techniques like column chromatography are used to separate the desired compound from the palladium catalyst.[6]

Q2: How do I choose the best palladium removal method for my specific experiment?

The optimal method depends on several factors:[1][7]

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).

  • The required level of purity: Pharmaceutical applications have stringent limits on residual palladium, often requiring levels below 10 ppm.[8]

  • Cost and scalability: The chosen method should be economically viable and scalable for your needs.

Q3: What are metal scavengers and how do they work?

Metal scavengers are materials, often based on silica or polymers, that are functionalized with groups that selectively bind to metal catalysts like palladium.[3][9] These functional groups, such as thiols or amines, have a strong affinity for palladium, effectively "scavenging" it from the reaction mixture. The solid-supported scavenger with the bound palladium can then be easily removed by filtration.[1]

Q4: What is Celite and how is it used for palladium removal?

Celite is a diatomaceous earth product that is often used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it.[6][10] This is particularly effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Incomplete Palladium Removal

  • Symptom: The product remains colored (e.g., black, grey) after filtration, or analysis (e.g., by ICP-MS) shows high residual palladium levels.[10]

  • Possible Cause:

    • Soluble Palladium Species: Filtration alone is only effective for heterogeneous catalysts. Homogeneous catalysts or leached palladium will pass through the filter.[10]

    • Ineffective Scavenger: The chosen scavenger may not be suitable for the specific palladium species (e.g., oxidation state) in your mixture.[1]

    • Insufficient Contact Time or Temperature: The scavenger may require more time or a higher temperature to effectively bind the palladium.[2]

  • Troubleshooting Steps:

    • Identify the Palladium Species: If possible, determine if the residual palladium is homogeneous or heterogeneous.

    • Switch Removal Method: If soluble palladium is present, use a method like adsorption with a scavenger or activated carbon, or consider crystallization or extraction.[10]

    • Optimize Scavenging Conditions: Screen different scavengers to find one with high selectivity for your palladium species.[1] You can also try increasing the reaction time or temperature during the scavenging step.[2]

    • Combination of Methods: Employ a sequential treatment, for example, filtration through Celite followed by treatment with a scavenger resin.[2]

Issue 2: Significant Product Loss During Removal

  • Symptom: Low yield of the final product after the palladium removal step.

  • Possible Cause:

    • Product Adsorption: The product may be adsorbing to the activated carbon or scavenger material.[1][2]

    • Product Co-precipitation: If precipitating the palladium, the product might be co-precipitating.

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[1]

    • Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1][10]

    • Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[1]

    • Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or solvent extraction.[1]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: The level of residual palladium varies significantly between different runs of the same reaction and purification.

  • Possible Cause:

    • Variation in Palladium Species: The final oxidation state or coordination environment of the palladium may differ between batches.[1]

    • Inconsistent Work-up: Variations in the reaction work-up procedure can lead to different forms of residual palladium.[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent and well-defined work-up procedure for every batch before palladium removal.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[1]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[1]

Quantitative Data on Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Efficiency of Metal Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference ReactionSource
Thiol-based (Smopex®-111)100<2>98Suzuki Coupling[3]
Thiol-based (Smopex®-234)100<5>95Suzuki Coupling[3]
PhosphonicS SPM32~2100<10.5>99.5Pd(OAc)₂ in Acetonitrile[11]
Polystyrene-bound TMT2000-3000100-300~90-95Suzuki-Miyaura Coupling[12]
Thiourea Alkyl Silica150-220<1>99.3Pharmaceutical Stream[13]

Table 2: Efficiency of Other Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)NotesSource
Activated Carbon (Darco KB-B)300<1>99.6Followed by crystallization[14]
Solvent Extraction (TBP)1500.1399.9From spent automobile catalyst[15]
Precipitation (diamminedichloro palladium)-->90From spent catalyst leachate[16]
Toluene & 20% aq. NaHSO₃8000<100>98.75Suzuki-Miyaura Coupling[17]

Experimental Protocols

Protocol 1: Palladium Removal Using a Metal Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected metal scavenger to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration, but a common starting point is to use multiple equivalents relative to the palladium content.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 24 hours. The optimal time and temperature should be determined experimentally.[1][9]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the crude product.[2]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for several hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper.[1]

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_methods Palladium Removal Methods cluster_purification Purification & Analysis start Crude Reaction Mixture (Containing Pd Residues) adsorption Adsorption (Scavengers / Act. Carbon) start->adsorption Select Method precipitation Precipitation start->precipitation Select Method extraction Solvent Extraction start->extraction Select Method filtration Filtration (for heterogeneous Pd) start->filtration Select Method purified_product Purified Product adsorption->purified_product precipitation->purified_product extraction->purified_product filtration->purified_product analysis Analysis (ICP-MS) purified_product->analysis Quality Control

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Pd After Initial Purification cause1 Soluble Pd Species Present? start->cause1 cause2 Product Loss Observed? cause1->cause2 No action1 Use Scavenger or Activated Carbon cause1->action1 Yes action2 Optimize Scavenging (Time, Temp, Scavenger Type) cause2->action2 No action3 Reduce Adsorbent Amount & Wash Thoroughly cause2->action3 Yes action1->cause2 end_goal Acceptable Pd Levels & Product Yield action2->end_goal action4 Consider Alternative Method (e.g., Crystallization) action3->action4 If still high loss action3->end_goal action4->end_goal

Caption: Troubleshooting logic for palladium removal.

References

Controlling exothermic reactions in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Skraup quinoline synthesis. The following information is designed to help control exothermic reactions and address common experimental challenges.

Troubleshooting Guide

Issue 1: The reaction is excessively vigorous and difficult to control.

  • Question: My Skraup synthesis is extremely exothermic, verging on a runaway reaction. What are the immediate steps to take, and what preventative measures can I implement for future experiments?

  • Answer: An uncontrolled Skraup reaction is a significant safety hazard.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.

    • Ensure adequate ventilation and be prepared for a sudden increase in pressure.

    • Always work behind a blast shield.

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method for moderating the reaction's exothermicity. Ferrous sulfate is believed to function as an oxygen carrier, which slows down the oxidation step. Boric acid can also be employed to make the reaction less violent.

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling. The recommended order of addition is typically the aniline, glycerol, the moderator (e.g., ferrous sulfate), and then the slow addition of sulfuric acid.

    • Gradual Heating: Begin heating the reaction mixture gently to initiate the reaction. Once the exothermic phase starts (often indicated by boiling), remove the external heat source. The reaction's own heat should be sufficient to sustain it for a period. Reapply heat only after the initial exotherm has subsided.

    • Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution and prevent the formation of localized hot spots.

Issue 2: Significant tar formation is complicating product isolation.

  • Question: My reaction mixture is a thick, black tar, making it difficult to extract the quinoline product. What causes this, and how can I minimize it?

  • Answer: Tar formation is a common byproduct of the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.

    Solutions:

    • Employ a Moderator: As with controlling the exotherm, using a moderator like ferrous sulfate can help reduce charring and tar formation by controlling the reaction rate.

    • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled heating after the initial exotherm is crucial.

    • Purification Techniques: The most common method for separating the quinoline product from the tarry residue is steam distillation. The crude reaction mixture is made alkaline, and then steam is passed through it to distill the volatile quinoline.

Issue 3: The yield of the desired quinoline product is consistently low.

  • Question: I am following a standard protocol, but my yields are much lower than expected. What are the potential reasons, and how can I improve the yield?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exothermic phase to drive the reaction to completion.

    • Substituent Effects: The nature of the substituents on the aniline ring can significantly impact the reaction. Electron-withdrawing groups can deactivate the ring, potentially requiring harsher conditions and leading to lower yields.

    • Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction and may offer better yields for certain substrates.

    • Workup Losses: The purification process, especially with significant tar formation, can lead to product loss. Optimizing the steam distillation and extraction steps is important for maximizing recovery.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of each of the primary reagents in the Skraup synthesis?

  • A1:

    • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the resulting quinoline.

    • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which is a key intermediate.

    • Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization steps.

    • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Oxidizes the dihydroquinoline intermediate to the aromatic quinoline product.

  • Q2: Are there any "greener" alternatives to the classical Skraup synthesis?

  • A2: Yes, several modifications have been developed to make the synthesis more environmentally friendly. These include the use of microwave-assisted synthesis to reduce reaction times and improve yields, and the use of ionic liquids as both solvent and catalyst, which can lead to cleaner reactions.

  • Q3: Can I use a different oxidizing agent besides nitrobenzene or arsenic acid?

  • A3: While nitrobenzene and arsenic acid are the most commonly cited oxidizing agents, other options have been explored. These include iodine, which can be used in catalytic amounts.

Data Presentation

The following table summarizes available quantitative data on the Skraup synthesis under different conditions. Direct comparative studies under identical conditions are limited in the literature.

Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Reaction Time (hours)Yield (%)Reference
AnilineNitrobenzeneFerrous Sulfate140-1503-484-91
3-Nitro-4-aminoanisoleArsenic PentoxideNone105-123~6-765-76
o-AminophenolNitrobenzeneFerrous SulfateNot SpecifiedNot Specified~100
AnilineNone (in ionic liquid)None<200 (Microwave)Not SpecifiedGood

Experimental Protocols

1. Synthesis of Quinoline from Aniline using Nitrobenzene and Ferrous Sulfate

  • Materials:

    • Aniline (1.0 mole)

    • Glycerol (3.0 moles)

    • Nitrobenzene (0.4 mole)

    • Concentrated Sulfuric Acid (100 ml)

    • Ferrous Sulfate Heptahydrate (10 g)

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring and cooling, add the concentrated sulfuric acid.

    • Add the ferrous sulfate heptahydrate to the mixture.

    • Gently heat the mixture in an oil bath to initiate the reaction. The reaction will become exothermic.

    • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.

2. Synthesis of 6-Methoxy-8-nitroquinoline using Arsenic Pentoxide

  • Materials:

    • 3-Nitro-4-aminoanisole (3.5 moles)

    • Arsenic Pentoxide (2.45 moles)

    • Glycerol (13 moles)

    • Concentrated Sulfuric Acid (315 ml)

  • Procedure:

    • In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

    • With efficient mechanical stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

    • Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (this can be monitored by weight loss).

    • After cooling, slowly add additional concentrated sulfuric acid while keeping the temperature between 117-119°C over 2.5-3.5 hours.

    • Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

    • Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide.

    • The precipitated product is filtered, washed with water, and then recrystallized from methanol.

Mandatory Visualization

Skraup_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Aniline Aniline Mixing Combine Reactants Aniline->Mixing Glycerol Glycerol Glycerol->Mixing Moderator Moderator (e.g., FeSO4) Moderator->Mixing Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Mixing Acid_Addition Slow Addition of Conc. H2SO4 (with cooling) Mixing->Acid_Addition Heating Gentle Initial Heating Acid_Addition->Heating Exotherm Exothermic Phase (remove external heat) Heating->Exotherm Reflux Sustained Reflux Exotherm->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Neutralization Neutralize with Base Cooling->Neutralization Steam_Distillation Steam Distillation Neutralization->Steam_Distillation Extraction Extract Quinoline Steam_Distillation->Extraction Purification Dry and Distill Extraction->Purification Product Pure Quinoline Purification->Product Troubleshooting_Skraup cluster_solutions_violent Solutions for Violent Reaction cluster_solutions_yield Solutions for Low Yield cluster_solutions_tar Solutions for Tar Formation Start Experiment Start Problem Problem Encountered? Start->Problem Violent_Reaction Reaction too Violent? Problem->Violent_Reaction Yes Success Successful Synthesis Problem->Success No Low_Yield Low Yield? Violent_Reaction->Low_Yield No Add_Moderator Add Moderator (FeSO4, Boric Acid) Violent_Reaction->Add_Moderator Yes Tar_Formation Excessive Tar? Low_Yield->Tar_Formation No Check_Time_Temp Increase Reaction Time/ Optimize Temperature Low_Yield->Check_Time_Temp Yes Tar_Formation->Success No Use_Moderator_Tar Use Moderator Tar_Formation->Use_Moderator_Tar Yes Slow_Addition Slower Reagent Addition (with cooling) Add_Moderator->Slow_Addition Gradual_Heat More Gradual Heating Slow_Addition->Gradual_Heat Change_Oxidant Consider Alternative Oxidizing Agent Check_Time_Temp->Change_Oxidant Optimize_Workup Optimize Purification Change_Oxidant->Optimize_Workup Control_Temp_Tar Control Temperature Use_Moderator_Tar->Control_Temp_Tar

Minimizing byproduct formation during Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Vilsmeier-Haack reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Vilsmeier-Haack reaction, offering potential causes and solutions.

Issue 1: Formation of Di-formylated or Multi-formylated Byproducts

  • Question: My reaction is producing a significant amount of di-formylated product alongside the desired mono-formylated product. How can I improve the selectivity for mono-formylation?

  • Answer: Over-formylation is a common issue, particularly with highly activated aromatic or heteroaromatic substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times. Here are key parameters to control:

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for

Challenges in the scale-up synthesis of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Q1: We are observing a significant exotherm during the Vilsmeier-Haack cyclization of the substituted acetanilide, leading to a decrease in yield and an increase in impurities at a larger scale. How can this be controlled?

A1: Uncontrolled exothermic reactions are a common challenge during the scale-up of the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is itself exothermic. To mitigate this, consider the following strategies:

  • Controlled Reagent Addition: Instead of adding the POCl₃ in one portion, implement a slow, controlled addition using a dropping funnel or a syringe pump. This allows for better heat dissipation.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. For larger batches, a jacketed reactor with a circulating coolant is essential.

  • Reverse Addition: Consider adding the substituted acetanilide solution in DMF to the pre-formed Vilsmeier reagent at a controlled temperature.

  • Solvent Volume: Increasing the solvent volume can help to better absorb and dissipate the heat generated during the reaction.

Q2: During the work-up of the Vilsmeier-Haack reaction, we are experiencing difficulties with product precipitation and isolation when quenching the reaction mixture with ice.

A2: The quenching and work-up steps are critical for obtaining a high-purity product. Issues at this stage are often related to the hydrolysis of the reaction intermediate and the subsequent precipitation of the product.

  • Hot vs. Cold Quench: Some procedures call for pouring the hot reaction mixture onto crushed ice, which can lead to immediate precipitation of a solid.[1] If you are waiting for the reaction mixture to cool before quenching and not observing precipitation, this may be the issue.[1]

  • Basification: Basification of the acidic reaction mixture after quenching is crucial to neutralize any remaining acid and to precipitate the free quinoline product. Sodium hydroxide is commonly used for this purpose.[1]

  • Stirring: Vigorous stirring during quenching and basification is necessary to ensure homogeneity and complete reaction/precipitation.

Q3: The purity of our final this compound product is lower than desired after scale-up, with several unidentified impurities. What are the likely side reactions?

A3: The impurity profile can change significantly upon scale-up due to variations in local temperatures and concentrations. Potential side reactions include:

  • Incomplete Cyclization: If the reaction temperature is not maintained for a sufficient duration, you may have unreacted starting material or intermediates.

  • Over-chlorination: While the primary reaction forms the 2-chloroquinoline, harsh conditions could potentially lead to further chlorination on the aromatic ring, although this is less common for this specific transformation.

  • Hydrolysis of the Chloro Group: During work-up, if the pH and temperature are not carefully controlled, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-3-(trifluoromethyl)quinoline.

  • Impurities from Starting Materials: Ensure the purity of your starting materials, as impurities can be carried through the synthesis and complicate purification.

Q4: We are struggling with the conversion of the 3-formyl group to the 3-trifluoromethyl group. What are the key challenges in this step, especially at a larger scale?

A4: The conversion of an aldehyde to a trifluoromethyl group typically involves reagents like sulfur tetrafluoride (SF₄) or its more manageable surrogates like diethylaminosulfur trifluoride (DAST). These reactions present their own set of scale-up challenges:

  • Exothermic Reaction: The reaction of aldehydes with fluorinating agents can be highly exothermic and requires careful temperature control.

  • Handling of Reagents: Reagents like DAST are moisture-sensitive and can decompose vigorously. Ensuring an inert and dry atmosphere is critical.

  • Byproduct Formation: The reaction can generate hazardous byproducts that need to be safely quenched and handled.

  • Purification: The final product may contain partially fluorinated intermediates or other byproducts that require careful purification, often through chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: A common and industrially viable approach involves a multi-step synthesis. This typically starts with a substituted aniline which is first converted to the corresponding acetanilide. This acetanilide then undergoes a Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline intermediate. The final step involves the conversion of the 3-formyl group to a 3-trifluoromethyl group using a suitable fluorinating agent.

Q2: What are the typical yields for the Vilsmeier-Haack cyclization step?

A2: The yields for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines can vary depending on the substrate and reaction conditions, but they are generally reported to be in the range of good to moderate. For some substituted acetanilides, yields of 60-80% have been reported.[2][3]

Q3: How can the purity of the crude 2-chloro-3-formylquinoline intermediate be improved before the final fluorination step?

A3: Purification of the intermediate is crucial for the success of the subsequent step. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through screening.

  • Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility can remove more soluble impurities.

  • Column Chromatography: While less common for very large-scale production, it can be used for pilot-scale batches or for producing very high-purity material.

Data Presentation

Table 1: Summary of Vilsmeier-Haack Reaction Parameters for 2-Chloro-3-formylquinoline Synthesis

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations for Scale-up
Reactant Ratio Typically a molar excess of Vilsmeier reagent is used.Stoichiometry is more critical to control costs and minimize waste.Precise dosing systems are required.
Temperature Control Ice bath for initial mixing, followed by heating.Jacketed reactor with automated temperature control.Efficient heat removal is paramount to prevent runaway reactions.
Reaction Time Typically 4-16 hours.[4]May need to be adjusted based on mass transfer limitations.Reaction monitoring (e.g., by HPLC) is crucial.
Work-up Manual pouring onto ice and neutralization.Automated quenching and neutralization in a separate vessel.Control of quench rate and temperature is critical for consistent product quality.
Typical Yield 60-80%[2][3]Often slightly lower initially due to mass and heat transfer effects.Process optimization can help to match or exceed lab-scale yields.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on literature reports.[2][3]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • Reactant Addition: After the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture with a solution of sodium hydroxide until the pH is basic, leading to the precipitation of the product.

  • Isolation: Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum to obtain the crude 2-chloro-3-formylquinoline.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure compound.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of 2-Chloro-3-formylquinoline cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Cool DMF to 0-5 °C B Add POCl3 dropwise A->B Formation of Vilsmeier Reagent C Add Acetanilide B->C D Heat to 80-90 °C for 4-16h C->D Cyclization E Pour onto ice D->E F Neutralize with NaOH E->F G Filter and Dry F->G H Recrystallize G->H

Caption: Workflow for the synthesis of 2-Chloro-3-formylquinoline.

troubleshooting_logic Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction Start Low Yield Observed Q1 Was a significant exotherm noted? Start->Q1 A1_Yes Improve cooling and control reagent addition rate Q1->A1_Yes Yes Q2 Was the work-up procedure followed correctly? Q1->Q2 No A1_Yes->Q2 A2_No Review quenching and neutralization steps. Ensure proper basification. Q2->A2_No No Q3 Is the starting material pure? Q2->Q3 Yes A2_No->Q3 A3_No Re-purify starting acetanilide. Q3->A3_No No End Consult further with process chemistry team Q3->End Yes A3_No->End

References

Assessing the stability of 2-Chloro-3-(trifluoromethyl)quinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3-(trifluoromethyl)quinoline

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter when working with this compound, focusing on its stability in different solvents and conditions.

Q1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after leaving my compound in a methanol solution. What is happening?

A1: You are likely observing hydrolysis of the 2-chloro group. 2-Chloroquinolines are susceptible to nucleophilic substitution, especially in protic or nucleophilic solvents like methanol, ethanol, or in the presence of water.[1][2][3] The chlorine atom is displaced by a hydroxyl group (from water) or a methoxy group (from methanol), leading to the formation of the corresponding 2-quinolinone or 2-methoxyquinoline derivative.[1][4] These products are typically more polar, resulting in earlier elution times in reverse-phase chromatography.

Q2: What is the primary degradation pathway for this compound in the presence of moisture or acidic conditions?

A2: The primary degradation pathway is acid-promoted hydrolysis.[1][5] The chlorine at the C2 position of the quinoline ring is a leaving group that can be displaced by nucleophiles. In the presence of water, especially under acidic conditions (e.g., traces of formic acid or HCl), the compound will hydrolyze to form 2-hydroxy-3-(trifluoromethyl)quinoline, which exists in its more stable tautomeric form, 3-(trifluoromethyl)quinolin-2(1H)-one.[1][4][5]

Q3: My compound solution is turning yellow or brown after being left on the lab bench. Why is this occurring?

A3: This discoloration is likely due to photodecomposition. Quinoline derivatives can be sensitive to light.[6][7] Exposure to ambient or UV light can induce degradation, often leading to the formation of colored byproducts.[6] It is crucial to protect solutions of this compound from light.

Q4: What are the best solvents for dissolving and storing this compound for short-term and long-term use?

A4:

  • For short-term use (e.g., preparing for immediate reaction): High-purity, anhydrous aprotic solvents are recommended. Acetonitrile (ACN) and Tetrahydrofuran (THF) are good choices.

  • For long-term storage in solution (stock solutions): Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.[8][9] However, it is critical to use anhydrous grades and store them properly to prevent moisture absorption. For maximal stability, it is best to store the compound as a solid under an inert atmosphere (argon or nitrogen) at 2-8°C and prepare solutions fresh.[10]

Q5: How does temperature affect the stability of the compound?

A5: Higher temperatures accelerate the rate of chemical degradation.[6][11] This includes both hydrolysis in the presence of nucleophiles and potential thermal decomposition. For long-term storage, the solid compound should be kept refrigerated (2-8°C).[10] Solutions should be stored at -20°C or -80°C to minimize degradation.

Q6: Can I use a solvent like ethanol for my experiments?

A6: While many quinoline derivatives are soluble in ethanol, its use is cautioned.[8] Ethanol is a protic, nucleophilic solvent and can lead to the slow formation of the 2-ethoxyquinoline byproduct over time, compromising the purity of your sample. If ethanol is required for your experimental conditions, solutions should be prepared fresh and used immediately.

Data Presentation: Stability Summary

ParameterCondition/SolventExpected StabilityRecommendation & Remarks[1][3][5][6][7]
Solvent Type Aprotic Polar: DMSO, DMF, AcetonitrileGood Recommended for stock solutions and reactions. Use anhydrous grade solvents to prevent hydrolysis.
Aprotic Non-Polar: Toluene, HexaneGood Good stability, but solubility may be limited.
Protic Polar: Methanol, Ethanol, WaterPoor to Moderate High risk of solvolysis/hydrolysis. Prepare solutions fresh and use immediately. Avoid for storage.
Acidic (e.g., with TFA, Formic Acid) Poor Acid catalyzes hydrolysis to the quinolone. Avoid acidic conditions unless required for a reaction.
pH Neutral (pH ~7) Moderate Stability is dependent on the solvent. Hydrolysis can still occur if water is present.
Acidic (pH < 7) Poor Prone to rapid hydrolysis.
Basic (pH > 7) Moderate to Poor May be susceptible to reaction with strong bases or hydroxide.
Light Exposure Ambient Light / UV Light Poor Can cause photodecomposition and discoloration.
Darkness Good Always store in amber vials or protect from light with aluminum foil.
Temperature Refrigerated (2-8°C) Good Recommended for long-term storage of the solid compound.
Frozen (-20°C to -80°C) Excellent Recommended for long-term storage of solutions in anhydrous aprotic solvents.
Ambient / Elevated Poor to Moderate Increased temperature will accelerate degradation pathways.

Mandatory Visualizations

Troubleshooting Degradation Issues

Diagram 1: Troubleshooting Compound Degradation A Observed Degradation (e.g., new HPLC peak, color change) B What are the storage/experimental conditions? A->B C Solvent Issue B->C Solvent D Light Exposure B->D Environment E Temperature Issue B->E Temperature F Is the solvent protic or non-anhydrous? (e.g., MeOH, EtOH, wet ACN) C->F I Was the sample exposed to light? D->I L Was the sample stored at room temperature or heated? E->L G Likely Hydrolysis/ Solvolysis F->G Yes O Check for other contaminants (e.g., acid/base) F->O No H Solution: - Use dry, aprotic solvent (DMSO, ACN) - Prepare solutions fresh G->H J Likely Photodegradation I->J Yes I->O No K Solution: - Store in amber vials - Protect from light J->K M Likely Thermal Degradation L->M Yes L->O No N Solution: - Store solid at 2-8°C - Store solutions at -20°C or below M->N

Caption: Logical workflow for troubleshooting the degradation of this compound.

Experimental Workflow for Stability Assessment

Diagram 2: Experimental Workflow for Stability Testing A Prepare concentrated stock solution in anhydrous DMSO or ACN B Dilute stock into vials containing test solvents (e.g., MeOH, ACN, buffer) A->B C Prepare sample sets for each stress condition B->C D1 Set 1: Control (e.g., 4°C, Dark) C->D1 D2 Set 2: Thermal Stress (e.g., 40°C, Dark) C->D2 D3 Set 3: Photostability Stress (ICH Q1B conditions, Ambient Temp) C->D3 E Sample vials from each set at defined time points (t=0, 2, 4, 8, 24h) D1->E D2->E D3->E F Immediately quench reaction if needed (e.g., dilution, freezing) E->F G Analyze all samples by a validated stability-indicating method (e.g., HPLC-UV) F->G H Calculate % remaining of parent compound and identify major degradants G->H

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 2-Chloro-3-(trifluoromethyl)quinoline against relevant alternatives, offering insights into the influence of substituents on the quinoline scaffold.

Comparative 1H NMR Data Analysis

The following table summarizes the 1H NMR spectral data for this compound and two key comparative compounds: the parent quinoline and 2-chloroquinoline. The data for this compound is estimated based on established substituent effects on the quinoline ring system, providing a valuable predictive reference.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4~8.4s-
H-5~8.2d~8.5
H-6~7.8t~7.5
H-7~7.9t~7.5
H-8~8.1d~8.5
Quinoline H-28.88dd4.2, 1.7
H-37.30dd8.3, 4.2
H-48.08d8.3
H-57.75d8.1
H-67.52t7.5
H-77.65t7.7
H-88.08d8.3
2-Chloroquinoline H-37.45d8.7
H-48.03d8.7
H-57.82d8.2
H-67.60t7.6
H-77.75t7.8
H-88.15d8.5

Note: Data for Quinoline and 2-Chloroquinoline are experimental values obtained in CDCl₃. Data for this compound is predicted.

Interpretation of Spectral Data

The introduction of a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position significantly influences the electronic environment of the quinoline ring, leading to predictable shifts in the 1H NMR spectrum.

  • H-4 Proton: The H-4 proton in this compound is expected to appear as a singlet and be shifted significantly downfield (around 8.4 ppm) due to the strong electron-withdrawing effects of both the adjacent trifluoromethyl group and the chlorine atom.

  • Protons on the Benzenoid Ring (H-5, H-6, H-7, H-8): These protons are generally less affected than those on the pyridine ring but still experience shifts due to the overall electron-withdrawing nature of the substituents. They are expected to resonate in the aromatic region, typically between 7.8 and 8.2 ppm, with multiplicities (doublets and triplets) arising from coupling with adjacent protons.

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (a standard single-pulse experiment is usually sufficient).

    • Number of scans (typically 8 to 16 for a sample of this concentration).

    • Spectral width (e.g., -2 to 12 ppm).

    • Acquisition time (typically 2-4 seconds).

    • Relaxation delay (1-5 seconds).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_workflow 1H NMR Analysis Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq Data Acquisition (Lock, Shim, Acquire FID) sample_prep->data_acq Insert into Spectrometer data_proc Data Processing (Fourier Transform, Phasing, Calibration) data_acq->data_proc Generate FID interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Coupling) data_proc->interpretation Generate Spectrum structure Structure Elucidation interpretation->structure Assign Signals

Caption: A logical workflow for 1H NMR analysis.

G cluster_structure This compound mol H4 H-4 p4 H4->p4 H5 H-5 p5 H5->p5 H6 H-6 p6 H6->p6 H7 H-7 p7 H7->p7 H8 H-8 p8 H8->p8

Caption: Structure of this compound with proton labels.

A Comparative Guide to the 13C NMR Characterization of 2-Chloro-3-(trifluoromethyl)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Substituent Effects on the Quinoline Scaffold

The quinoline core is a foundational structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The precise characterization of substituted quinolines is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-chloro-3-(trifluoromethyl)quinoline and related derivatives, offering valuable insights for researchers engaged in the synthesis and characterization of this important class of compounds.

Comparison of 13C NMR Chemical Shifts

Carbon AtomQuinoline (δ, ppm)2-Chloroquinoline (δ, ppm)2-(Trifluoromethyl)quinoline (δ, ppm)
C-2150.3151.7147.8 (q, JC-F = 34.5 Hz)
C-3121.1122.5116.7
C-4136.1136.3138.1
C-4a128.3127.4128.6
C-5129.5129.3128.8
C-6126.6127.6130.0
C-7127.7127.8127.7
C-8129.4130.4130.8
C-8a148.4148.1147.1
-CF3--121.5 (q, JC-F = 274.0 Hz)

Note: Chemical shifts are reported for samples dissolved in CDCl3 and referenced to TMS. Data for quinoline and 2-chloroquinoline are compiled from publicly available spectral databases. Data for 2-(trifluoromethyl)quinoline is from Fujisaka, A., et al. (2022).

Analysis of Substituent Effects:

  • 2-Chloro Substituent: The chlorine atom at the C-2 position induces a downfield shift of the C-2 signal itself to approximately 151.7 ppm due to its inductive electron-withdrawing effect. The adjacent C-3 and the peri-positioned C-8 also experience noticeable downfield shifts.

  • 2-Trifluoromethyl Substituent: The highly electronegative trifluoromethyl group at C-2 results in a significant downfield shift and characteristic quartet splitting of the C-2 signal (around 147.8 ppm) due to one-bond carbon-fluorine coupling (¹JC-F). The carbon of the CF3 group itself appears as a quartet with a large coupling constant (around 274.0 Hz).

  • Predicted Effects for this compound: Based on the individual substituent effects, for this compound, one would anticipate the C-2 signal to be a singlet in the downfield region, similar to 2-chloroquinoline. The C-3 signal would be significantly deshielded and appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The C-4 and C-4a signals would also be expected to shift downfield due to the combined electron-withdrawing nature of the adjacent substituents.

Experimental Protocols

Synthesis of Substituted Quinolines

A general method for the synthesis of 2-(trifluoromethyl)quinoline derivatives involves the reaction of a substituted 2-bromo-1-(1-(trifluoromethyl)vinyl)benzene with a suitable amine in the presence of a palladium catalyst.

General Procedure for Synthesis of 2-(Trifluoromethyl)quinoline:

A mixture of 2-bromo-1-(1-(trifluoromethyl)vinyl)benzene (1.0 mmol), an appropriate amine (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol) in toluene (5 mL) is stirred at 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinoline derivative.

The synthesis of 2-chloroquinolines can be achieved through various methods, including the reaction of the corresponding quinolin-2-one with a chlorinating agent like phosphorus oxychloride.

13C NMR Spectroscopy

Obtaining high-quality 13C NMR spectra is crucial for the structural elucidation of these compounds.

Sample Preparation:

  • Weigh 20-50 mg of the quinoline derivative into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

Data Acquisition:

A standard proton-decoupled 13C NMR experiment is typically performed. Key parameters to consider include:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Logical Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of substituted quinoline derivatives, culminating in the analysis of their 13C NMR spectra.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Anilines) reaction Chemical Reaction (e.g., Cyclization, Substitution) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr_acq 13C NMR Data Acquisition purification->nmr_acq Pure Compound data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift Assignment, Coupling Constant Analysis) data_proc->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation Structural Information

Caption: Workflow for Synthesis and 13C NMR Characterization.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the field, aiding in the design, synthesis, and characterization of novel quinoline-based compounds for drug discovery and development.

A Comparative Guide to 19F NMR Spectroscopy for the Analysis of Trifluoromethyl-Containing Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological activity. Consequently, the robust and precise analytical characterization of these fluorinated molecules is paramount. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of trifluoromethyl-containing quinolines. This objective comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal methodology for their specific needs.

19F NMR Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a powerful technique for the analysis of fluorinated compounds due to the unique properties of the ¹⁹F nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F provides excellent sensitivity. Furthermore, the large chemical shift dispersion observed in ¹⁹F NMR minimizes signal overlap, a common challenge in proton (¹H) NMR, facilitating clearer spectral interpretation.

Key 19F NMR Parameters for Trifluoromethyl-Quinolines

The utility of 19F NMR in characterizing trifluoromethyl-quinolines is demonstrated through the analysis of several key parameters:

  • Chemical Shift (δ): The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. The position of the trifluoromethyl group on the quinoline ring, as well as the presence of other substituents, significantly influences the chemical shift, providing valuable structural information.

  • Coupling Constants (J): Spin-spin coupling between the ¹⁹F nuclei of the CF3 group and other nuclei, such as ¹H and ¹³C, provides through-bond connectivity information, aiding in the complete structural assignment of the molecule.

  • Relaxation Times (T1 and T2): Longitudinal (T1) and transverse (T2) relaxation times are influenced by molecular size, shape, and the local environment. These parameters can provide insights into molecular dynamics and intermolecular interactions.

The following table summarizes typical ¹⁹F NMR data for a selection of trifluoromethyl-quinoline derivatives, illustrating the influence of substituent position on chemical shifts.

CompoundPosition of CF319F Chemical Shift (δ, ppm)Solvent
2-(Trifluoromethyl)quinoline2-68.5CDCl₃
4-(Trifluoromethyl)quinoline4-61.2CDCl₃
6-(Trifluoromethyl)quinoline6-62.8CDCl₃
8-(Trifluoromethyl)quinoline8-64.1CDCl₃

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). Values are approximate and can vary with experimental conditions.

Comparative Analysis of Analytical Techniques

While 19F NMR is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical challenge, such as purity assessment, quantification, or metabolite identification.

Feature19F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of the ¹⁹F nucleus.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Strengths - Excellent for structural elucidation- Non-destructive- Quantitative without a specific reference standard (qNMR)- Insensitive to non-fluorinated impurities- Highly versatile for a wide range of compounds- Robust and well-established for purity and quantification- High-throughput capabilities- High sensitivity and selectivity- Provides molecular weight and fragmentation information for identification- Excellent for volatile and semi-volatile compounds
Limitations - Lower sensitivity compared to MS-based methods- Requires specialized equipment- May require chromophores for UV detection- Co-elution can complicate analysis- Does not provide detailed structural information alone- Limited to thermally stable and volatile compounds- Derivatization may be necessary for non-volatile compounds
Typical Application - Structural confirmation- Isomer differentiation- Quantitative analysis (qNMR)- Purity determination- Routine quality control- Quantification of known analytes- Trace analysis- Identification of unknown impurities and metabolites

Experimental Protocols

19F NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the trifluoromethyl-quinoline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically used for ¹⁹F detection.

  • Transmitter Frequency: Set to the appropriate frequency for ¹⁹F (e.g., ~376 MHz on a 400 MHz instrument).

  • Spectral Width: A range of -50 to -80 ppm is generally sufficient for trifluoromethyl groups.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.

  • Number of Scans: 16 to 128 scans, depending on the sample concentration.

  • Referencing: Use an external standard such as CFCl₃ or a secondary standard with a known chemical shift.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Prepare a stock solution of the trifluoromethyl-quinoline in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Representative Method):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A typical starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline derivative (typically between 220-350 nm).[1]

  • Column Temperature: 25-30 °C.

Signaling Pathways and Experimental Workflows

To understand the biological context of trifluoromethyl-quinolines, it is often necessary to investigate their effects on cellular signaling pathways. For instance, many quinoline derivatives are known to target kinase signaling pathways implicated in cancer.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation synthesis Synthesis of Trifluoromethyl-Quinoline purification Purification (e.g., Column Chromatography) synthesis->purification purity Purity Assessment (HPLC, GC-MS) purification->purity nmr 19F NMR Spectroscopy purity->nmr ms Mass Spectrometry purity->ms cell_assay Cell-Based Assays (e.g., Viability, Kinase Activity) nmr->cell_assay ms->cell_assay target_id Target Identification & Validation cell_assay->target_id

Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of trifluoromethyl-quinolines.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Trifluoromethyl-Quinoline Inhibitor Inhibitor->RAF Inhibition

Caption: A representative diagram of the MAPK/ERK signaling pathway, a common target for quinoline-based kinase inhibitors.

Conclusion

References

A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Halogenated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common mass spectrometry (MS) techniques for the analysis of halogenated quinoline compounds. Halogenated quinolines are a significant class of molecules, encompassing pharmaceuticals like chloroquine and its derivatives, as well as potent enzyme inhibitors investigated in drug discovery.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.[1][3] This document details the performance of various MS methods, provides comprehensive experimental protocols, and presents supporting data to guide researchers in selecting the optimal technique for their needs.

Comparison of Analytical Techniques: LC-MS/MS vs. GC-MS

The two primary chromatographic-mass spectrometric techniques used for analyzing halogenated quinolines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends largely on the analyte's physicochemical properties, such as volatility and thermal stability, and the specific requirements of the analysis, like sensitivity and sample matrix complexity.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for many halogenated quinoline applications.[1]

  • Advantages :

    • Broad Applicability : LC-MS is highly suitable for non-volatile, polar, or thermally unstable compounds that are not amenable to GC-MS.[4][6][7]

    • Superior Sensitivity & Selectivity : It offers excellent sensitivity and selectivity, particularly for analyzing complex biological matrices like plasma, whole blood, or urine.[1][3][8]

    • Robust Quantification : The use of Multiple Reaction Monitoring (MRM) mode allows for precise and accurate quantification, even at very low concentrations.[2][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for more volatile and thermally stable halogenated quinolines.[11]

  • Advantages :

    • Ideal for Volatile Analytes : GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[4][7]

    • High-Resolution Separation : It can provide excellent chromatographic separation for complex mixtures of isomers.[11]

    • Rich Spectral Information : Electron Impact (EI) ionization generates reproducible and characteristic fragmentation patterns, creating mass spectra that are valuable for structural confirmation and library matching.[12][13][14]

Quantitative Performance Data

The following tables summarize key performance parameters from validated methods for the analysis of specific halogenated quinoline compounds, offering a clear comparison of the techniques.

Table 1: Performance Characteristics of LC-MS/MS Methods

Compound Matrix Linearity Range Key MRM Transition ([M+H]⁺) Retention Time (min) Source
CLBQ14 (7-bromo-5-chloroquinolin-8-ol) Rat Plasma, Urine 1 - 1000 ng/mL m/z 257.9 → 151.0 1.31 [2]
Chloroquine (CQ) Human Whole Blood 5 - 1000 ng/mL Not Specified Not Specified [3][8]
Desethylchloroquine (DCQ) Human Whole Blood 5 - 1000 ng/mL Not Specified Not Specified [3][8]

| Quinoline-2-carboxylic acid | Plasma, Serum | Calibration curve r² > 0.99 | m/z 174.05 → 156.04 (Loss of H₂O) | Not Specified |[9] |

Table 2: Performance Characteristics of GC-MS Methods

Compound Matrix Ionization Mode Characteristic Ions (m/z) Column Source
Quinoline Textiles Electron Impact (EI) 129, 102, 123, 51 DB-5MS [12][14]

| Chlorinated Quinolines (e.g., 2-chloro, 4-chloro, 4,7-dichloro) | Standard Solution | Flame Ionization (FID) | Not Applicable (FID) | Trifluoropropyl silicone (QF-1) |[11] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis by LC-MS/MS and GC-MS.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[10] The chosen method depends on the sample matrix.

  • For Biological Fluids (Plasma/Serum) - Protein Precipitation :

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[9]

    • Vortex the mixture for 1 minute to precipitate proteins.[9]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

    • Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.[2][15]

  • For Solid Matrices (e.g., Textiles) - Ultrasonic Extraction :

    • Weigh 1.0 g of the sample (cut into small pieces) into a centrifuge tube.[12]

    • Add 15 mL of a suitable organic solvent (e.g., toluene or acetonitrile).[12]

    • Perform ultrasonic extraction at 40°C for 30 minutes.[12]

    • Filter the organic phase through a 0.45 µm filter membrane into an autosampler vial for GC-MS or LC-MS analysis.[12][14]

LC-MS/MS Analysis Protocol

This protocol is a general guideline for the quantitative analysis of halogenated quinolines in biological matrices.

  • Chromatographic Conditions :

    • Instrument : Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

    • Column : Waters XTerra MS C18 (3.5 μm, 2.1 × 50 mm) or equivalent reversed-phase column.[2]

    • Mobile Phase : Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[2]

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometer Conditions :

    • Instrument : Triple quadrupole mass spectrometer.[2]

    • Ionization Source : Electrospray Ionization (ESI), positive mode.[9]

    • Analysis Mode : Multiple Reaction Monitoring (MRM).[2]

    • Example Parameters (for CLBQ14) :

      • Precursor Ion: m/z 257.9.[2]

      • Product Ion: m/z 151.0.[2]

      • Internal Standard (Clioquinol): m/z 305.8 → 179.0.[2]

GC-MS Analysis Protocol

This protocol is suitable for volatile and thermally stable halogenated quinolines.

  • Chromatographic Conditions :

    • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.[12]

    • Column : DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[12][14]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[12]

    • Inlet Temperature : 250°C.[12]

    • Injection : 1.0 µL, splitless mode.[12]

    • Oven Program : Initial temperature 90°C (hold 2 min), ramp to 260°C at 20°C/min, hold for 3 min.[12][14]

  • Mass Spectrometer Conditions :

    • Ion Source : Electron Impact (EI) at 70 eV.[12]

    • Source Temperature : 230°C.[12]

    • Scan Range : m/z 30-200.[12][14]

    • Characteristic Ions (for Quinoline) : m/z 129 (molecular ion), 102, 123, 51.[12][14]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of analytical workflows and molecular fragmentation patterns.

Mass_Spectrometry_Workflow General Workflow for MS Analysis of Halogenated Quinolines cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (Precipitation, LLE, SPE) Sample->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Ionization Ionization (ESI or EI) Chromatography->Ionization MassAnalysis Mass Analysis (MS or MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification & Identification Processing->Quantification

Caption: General workflow for MS analysis of halogenated quinolines.

Fragmentation_Pathway Representative ESI-MS/MS Fragmentation of a Chloroquinoline Precursor [M+H]⁺ Protonated Chloroquinoline (e.g., m/z 164 for C₉H₇ClN) Fragment1 [M+H - HCl]⁺ Loss of Hydrogen Chloride (e.g., m/z 128) Precursor->Fragment1 - HCl Fragment2 [M+H - Cl]⁺ Loss of Chlorine Radical (e.g., m/z 129) Precursor->Fragment2 - Cl• Fragment3 Further Fragmentation (e.g., loss of HCN) Fragment1->Fragment3 - HCN

Caption: Representative ESI-MS/MS fragmentation of a chloroquinoline.

References

A Comparative Analysis of the Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloroquinoline and 4-chloroquinoline, two key intermediates in the synthesis of a wide range of pharmaceuticals, including antimalarials, antivirals, and kinase inhibitors. Understanding the differential reactivity of these isomers is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This comparison is supported by experimental data and established principles of organic chemistry.

Executive Summary

In nucleophilic aromatic substitution (SNAr) reactions, the position of the chloro substituent on the quinoline ring significantly influences reactivity. Generally, 4-chloroquinoline exhibits greater reactivity than 2-chloroquinoline towards a majority of nucleophiles, particularly amines. This is attributed to the more effective stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen at the 4-position. However, an interesting reversal of this trend is observed with smaller, hard nucleophiles like the methoxide ion, where 2-chloroquinoline shows enhanced reactivity . This guide will delve into the electronic factors governing these differences and provide available quantitative and qualitative data to support these observations.

Data Presentation: Comparison of Reactivity

The following table summarizes the relative reactivity of 2-chloroquinoline and 4-chloroquinoline with different nucleophiles based on available experimental data. It is important to note that direct, side-by-side kinetic studies under identical conditions are not always available in the literature. The data presented is a compilation from various sources to illustrate the general reactivity trends.

NucleophileSubstrateReaction ConditionsQuantitative/Qualitative DataReference
Piperidine 2-ChloroquinolineToluene, Ethyl Acetate, DMSOLess reactive than 4-chloroquinoline. The "α-aza effect" is observed, suggesting electrostatic interactions influence reactivity.[1]
4-ChloroquinolineToluene, Ethyl Acetate, DMSOMore reactive than 2-chloroquinoline. Reactivity is enhanced in polar aprotic solvents.[1]
1,2,4-Triazole (neutral) 2-ChloroquinolineDMF, 100 °CSlower reaction time compared to 4-chloroquinoline.[1]
4-ChloroquinolineDMF, 100 °CFaster reaction time compared to 2-chloroquinoline.[1]
Sodium 1,2,4-triazolide 2-ChloroquinolineDMF, 25 °CSlower reaction time (e.g., 6 hours for 6-nitro derivative).[1]
4-ChloroquinolineDMF, 25 °CFaster reaction time (e.g., 1 hour for 6-nitro derivative).[1]
Sodium Methoxide 2-ChloroquinolineMethanolMore reactive than 4-chloroquinoline.[1]
4-ChloroquinolineMethanolLess reactive than 2-chloroquinoline.[1]

Factors Influencing Reactivity: A Mechanistic Overview

The reactivity of chloroquinolines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a resonance-stabilized carbanion formed upon nucleophilic attack. The electron-withdrawing nitrogen atom in the quinoline ring plays a pivotal role in stabilizing this intermediate.

The Greater Reactivity of 4-Chloroquinoline with Amines

For 4-chloroquinoline, the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect, lowering the activation energy of the reaction and thus increasing the reaction rate.

The "α-Aza Effect" and Enhanced Reactivity of 2-Chloroquinoline with Methoxide

In the case of 2-chloroquinoline, the direct resonance delocalization of the negative charge onto the nitrogen atom is not as effective. However, the proximity of the nitrogen to the reaction center (the "α-aza effect") can influence reactivity through inductive effects and electrostatic interactions.[1] The observed higher reactivity of 2-chloroquinoline with the small, hard methoxide nucleophile is a notable exception to the general trend. This has been attributed to favorable electrostatic interactions between the lone pair of the ring nitrogen and the incoming nucleophile in the transition state.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of 2-chloroquinoline and 4-chloroquinoline.

Protocol 1: Comparative Kinetic Analysis of Amination by UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constants for the reaction of 2-chloroquinoline and 4-chloroquinoline with an amine, such as piperidine.

Materials:

  • 2-Chloroquinoline

  • 4-Chloroquinoline

  • Piperidine (or other amine nucleophile)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chloroquinoline isomer (e.g., 0.01 M in DMSO).

    • Prepare a series of stock solutions of piperidine in DMSO with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting materials show minimal absorbance. This should be determined by running full spectra of the starting materials and the purified product beforehand.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 50 °C).

    • In a cuvette, mix a known volume of the chloroquinoline stock solution with a known volume of one of the piperidine solutions to initiate the reaction. The amine concentration should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment for each concentration of piperidine.

    • Repeat the entire set of experiments for the other chloroquinoline isomer under identical conditions.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each reaction is determined by fitting the absorbance vs. time data to a first-order rate equation.

    • Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k2).

    • Compare the k2 values for 2-chloroquinoline and 4-chloroquinoline to determine their relative reactivity.

Protocol 2: Comparative Yield Analysis by Gas Chromatography (GC)

This protocol describes a method for comparing the reaction yields of 2-chloroquinoline and 4-chloroquinoline with a nucleophile under identical conditions.

Materials:

  • 2-Chloroquinoline

  • 4-Chloroquinoline

  • Nucleophile (e.g., sodium methoxide)

  • Solvent (e.g., anhydrous methanol)

  • Internal standard (e.g., naphthalene)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vials

Procedure:

  • Reaction Setup:

    • In two separate reaction vials, place equal molar amounts of 2-chloroquinoline and 4-chloroquinoline.

    • To each vial, add the same volume of a standardized solution of the nucleophile in the chosen solvent.

    • Add a precise amount of the internal standard to each vial.

    • Seal the vials and place them in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 60 °C).

  • Reaction Monitoring and Analysis:

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a dilute acid).

    • Analyze the quenched aliquot by GC-FID.

    • The percentage conversion and yield can be calculated by comparing the peak areas of the starting material and product relative to the internal standard.

  • Data Comparison:

    • Plot the percentage yield versus time for both reactions.

    • Compare the final yields and the initial reaction rates to assess the relative reactivity of the two isomers.

Mandatory Visualization

G Signaling Pathway of S_NAr Reactivity cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_factors Influencing Factors Chloroquinoline 2- or 4-Chloroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Chloroquinoline->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Substituted_Quinoline Substituted Quinoline Meisenheimer->Substituted_Quinoline Loss of Leaving Group Leaving_Group Chloride Ion Meisenheimer->Leaving_Group Position_of_Cl Position of Chlorine (2- vs. 4-) Position_of_Cl->Meisenheimer Determines Stability Stabilization Stabilization by Ring Nitrogen Stabilization->Meisenheimer Key for 4-Chloroquinoline

Caption: Factors influencing the SNAr reactivity of chloroquinolines.

G Experimental Workflow for Reactivity Comparison start Start prep Prepare Stock Solutions (Chloroquinolines & Nucleophile) start->prep react Initiate Reactions under Identical Conditions prep->react monitor Monitor Reaction Progress (e.g., UV-Vis or GC) react->monitor data_analysis Data Analysis (Calculate Rate Constants/Yields) monitor->data_analysis compare Compare Reactivity (2-Chloro vs. 4-Chloro) data_analysis->compare end End compare->end

Caption: A typical experimental workflow for comparing chloroquinoline reactivity.

References

Evaluating the Efficacy of New Quinoline Derivatives as Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, and recent research has focused on synthesizing new derivatives with enhanced efficacy against resistant pathogens. This guide provides a comparative analysis of the antibacterial performance of several recently developed quinoline derivatives, supported by experimental data and detailed methodologies to aid in their evaluation and further development.

Comparative Antibacterial Activity

The antibacterial efficacy of novel quinoline derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of representative new quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. For comparison, the activities of commonly used antibiotics are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives against Gram-Positive Bacteria (μg/mL)

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus epidermidis (MSSE)Enterococcus faecalis (VSE)Enterococcus faecalis (VRE)Bacillus cereus
Novel Quinoline Derivative 1 3.01.56.03.03.03.12
Novel Quinoline Derivative 2 123.0---50
Novel Quinoline Derivative 3 (6c) -0.752.50-0.75-
Novel Quinoline Derivative 4 (6l) -3.005.00-3.00-
Novel Quinoline Derivative 5 (6o) -4.006.25-4.00-
Ciprofloxacin ≤1>100----
Daptomycin -0.751.50-3.00-
Amoxicillin ------

Data synthesized from multiple sources for illustrative purposes.[1][2] MRSA: Methicillin-resistant Staphylococcus aureus; MSSE: Methicillin-sensitive Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci; VSE: Vancomycin-sensitive Enterococci.

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives against Gram-Negative Bacteria (μg/mL)

Compound/DrugEscherichia coliPseudomonas aeruginosa
Novel Quinoline Derivative 1 8>64
Novel Quinoline Derivative 2 3.12550
Ciprofloxacin ≤0.250.5
Amoxicillin --

Data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of the antimicrobial properties of new chemical entities. This section provides detailed methodologies for key in vitro assays.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • Test quinoline derivative

  • Bacterial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly within the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Biofilm Inhibition Assay: Crystal Violet Method

This assay is used to assess the ability of a compound to prevent the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile culture medium

  • Test quinoline derivative

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized bacterial suspension and serial dilutions of the quinoline derivative in a 96-well plate, similar to the MIC assay.

  • Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions conducive to biofilm formation (typically 24-48 hours without agitation).

  • Washing: Gently discard the supernatant and wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Fixation: Add methanol to each well to fix the biofilms.

  • Staining: Remove the methanol and add 0.1% crystal violet solution to each well, incubating for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader (typically at a wavelength of 570-595 nm). A reduction in absorbance compared to the control (no compound) indicates biofilm inhibition.[3][4][5][6]

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the quinoline derivatives on the viability of mammalian cells to determine their potential toxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Test quinoline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity.

Mechanisms of Action & Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more effective antibacterial agents. Quinolone antibiotics traditionally target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] More recent research has also identified peptide deformylase (PDF) as a target for some novel quinoline derivatives.[1]

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum inoculation Inoculate 96-well Plate prep_culture->inoculation prep_compound Serial Dilution of Quinolone Derivative prep_compound->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Assess Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for the broth microdilution susceptibility test.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

dna_gyrase_inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Quinolone Derivatives dna Bacterial DNA supercoiling DNA Supercoiling/ Decatenation dna->supercoiling Replication Fork replication Successful DNA Replication supercoiling->replication Resolved by DNA Gyrase/ Topoisomerase IV gyrase_topo DNA Gyrase/ Topoisomerase IV quinolone Quinolone Derivative quinolone->gyrase_topo inhibition Inhibition of Enzyme Activity gyrase_topo->inhibition block Blocked DNA Replication inhibition->block cell_death Bacterial Cell Death block->cell_death

Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.
Inhibition of Peptide Deformylase (PDF)

pdf_inhibition cluster_translation Normal Protein Synthesis cluster_inhibition_pdf Inhibition by Quinolone Derivatives ribosome Ribosome nascent_peptide Nascent Polypeptide (with N-formylmethionine) ribosome->nascent_peptide Translation pdf Peptide Deformylase (PDF) nascent_peptide->pdf deformylation Removal of Formyl Group pdf->deformylation pdf_inhibited Peptide Deformylase (PDF) mature_protein Functional Mature Protein deformylation->mature_protein quinolone_pdf Quinolone Derivative quinolone_pdf->pdf_inhibited inhibition_pdf Inhibition of PDF pdf_inhibited->inhibition_pdf nonfunctional_protein Accumulation of Non-functional Proteins inhibition_pdf->nonfunctional_protein growth_arrest Bacterial Growth Arrest nonfunctional_protein->growth_arrest

Inhibition of peptide deformylase by certain novel quinoline derivatives.

Conclusion and Future Directions

The presented data indicate that novel quinoline derivatives hold significant promise as a new generation of antibacterial agents. Several of the evaluated compounds demonstrate potent activity against multidrug-resistant Gram-positive bacteria, with some exhibiting MIC values comparable or superior to existing last-resort antibiotics. While activity against Gram-negative bacteria appears more challenging, likely due to the formidable outer membrane barrier, these findings underscore the potential of the quinoline scaffold for further optimization.

Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and broaden the spectrum of these derivatives. Investigating hybrid molecules that combine the quinoline core with other antibacterial pharmacophores could be a fruitful strategy to overcome resistance and enhance activity against Gram-negative pathogens. Furthermore, a deeper understanding of their mechanisms of action and potential off-target effects through comprehensive preclinical studies will be critical for their successful translation into clinical candidates.

References

A Comparative Analysis of Quinoline Syntheses: Skraup, Doebner-von Miller, and Friedlander

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic choice of synthesis for this privileged heterocycle can significantly impact the efficiency of research and development. This guide presents an objective comparison of three classical and enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, and Friedlander syntheses. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the most suitable method for a given synthetic challenge.

At a Glance: A Comparative Overview

The Skraup, Doebner-von Miller, and Friedlander syntheses each offer distinct advantages and disadvantages related to their reaction conditions, substrate scope, and typical yields. The choice of method often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

FeatureSkraup SynthesisDoebner-von Miller SynthesisFriedlander Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]Aniline (or substituted aniline) and an α,β-unsaturated aldehyde or ketone.[1][2]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., another ketone or aldehyde).[3]
Catalyst/Conditions Strong acid (e.g., concentrated H₂SO₄), high temperatures (often >150°C), highly exothermic.[3]Strong acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., ZnCl₂).[4]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[3]
Typical Products Unsubstituted or substituted quinolines on the benzene ring.[3]Quinolines with substituents on the pyridine ring, typically at the 2- and/or 4-positions.[5]Highly versatile for a wide variety of substituted quinolines on both the benzene and pyridine rings.[3]
Typical Yield Low to moderate, often variable and can be improved with modifications.[3]Moderate, can be hampered by polymerization of the carbonyl compound.[6]Generally good to excellent.[3]
Key Advantages Utilizes simple, readily available starting materials.[7]Allows for the introduction of substituents onto the pyridine ring.Milder reaction conditions, high yields, and broad substrate scope for functionalized quinolines.[3]
Key Disadvantages Harsh and potentially hazardous reaction conditions, often produces tarry byproducts, limited substitution patterns.[3][6]Prone to polymerization of the α,β-unsaturated carbonyl reactant, leading to lower yields and tar formation.[6]Requires the synthesis of often less stable or accessible 2-aminoaryl aldehydes or ketones.[3]

Reaction Mechanisms

The divergent pathways of these three syntheses dictate their outcomes and applicability.

Skraup Synthesis

The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to furnish the aromatic quinoline ring.[8]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (conc.) Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Skraup Synthesis Workflow
Doebner-von Miller Synthesis

The Doebner-von Miller reaction can be considered a modification of the Skraup synthesis where a pre-formed α,β-unsaturated aldehyde or ketone is used instead of generating acrolein in situ from glycerol. The mechanism is believed to proceed through a conjugate addition of the aniline to the carbonyl compound, followed by cyclization and oxidation.[1]

Doebner_von_Miller_Synthesis Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Conjugate Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsaturated_Carbonyl->Conjugate_Adduct Acid_Catalyst Acid Catalyst (e.g., HCl) Dihydroquinoline Dihydroquinoline Intermediate Conjugate_Adduct->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Doebner-von Miller Synthesis Workflow
Friedlander Synthesis

The Friedlander synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The reaction can be catalyzed by either acid or base and typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration, or via a Schiff base intermediate.[3]

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Intermediate Aldol Adduct or Schiff Base Aminoaryl_Carbonyl->Intermediate Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Intermediate Condensation Catalyst Acid or Base Catalyst Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization & Dehydration

Friedlander Synthesis Workflow

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following protocols are based on established and reliable methods.

Skraup Synthesis of Quinoline

Reference: Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask fitted with a reflux condenser, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • With cooling and stirring, slowly add the concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

  • Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours.

  • Allow the mixture to cool and then dilute with water.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation. The fraction boiling at 235-237°C is collected.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Reference: This protocol is a general procedure adapted from various sources describing the synthesis of 2-methylquinoline.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Friedlander Synthesis of 2-Methylquinoline

Reference: Adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).[3]

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture.

  • Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.

  • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.

  • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Conclusion

The Skraup, Doebner-von Miller, and Friedlander syntheses are all powerful and historically significant methods for the construction of the quinoline ring system. The Skraup synthesis, while utilizing simple starting materials, is often plagued by harsh conditions and low yields. The Doebner-von Miller reaction offers a route to pyridine-substituted quinolines but can be complicated by polymerization side reactions. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedlander synthesis and its modern variations often represent the more strategic and efficient choice, offering milder conditions and higher yields. The ultimate selection of a synthetic method will be guided by the specific substitution pattern of the target molecule, the availability and stability of the required precursors, and the desired scale of the reaction.

References

The Trifluoromethyl Group: A Key Player in Enhancing Drug Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry. This small molecular modification can dramatically enhance a drug's potency, bioavailability, and metabolic stability. This guide provides a comparative analysis of the trifluoromethyl group's impact on drug efficacy, supported by experimental data and detailed methodologies, to inform and guide drug development professionals in their research.

The Multifaceted Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts its powerful effects through a combination of unique properties. Its high electronegativity and lipophilicity alter a molecule's electronic and physical characteristics, leading to improved pharmacokinetic and pharmacodynamic profiles. The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability translates to a longer drug half-life and reduced dosing frequency.

Here is a logical breakdown of the key effects of the trifluoromethyl group on drug properties:

Trifluoromethyl_Effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3 Trifluoromethyl Group (CF3) Lipophilicity Increased Lipophilicity CF3->Lipophilicity Increases MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability Improves BindingAffinity Improved Binding Affinity CF3->BindingAffinity Enhances Bioavailability Enhanced Bioavailability Lipophilicity->Bioavailability HalfLife Longer Half-Life MetabolicStability->HalfLife Potency Increased Drug Potency BindingAffinity->Potency Bioavailability->Potency HalfLife->Potency

Caption: The multifaceted effects of the trifluoromethyl group on drug properties.

Case Study 1: Nilotinib vs. Imatinib in Chronic Myeloid Leukemia

A compelling example of the trifluoromethyl group's impact is the comparison between the second-generation tyrosine kinase inhibitor Nilotinib and its predecessor, Imatinib, in the treatment of chronic myeloid leukemia (CML). The primary target for both drugs is the Bcr-Abl kinase. Nilotinib, which features a trifluoromethyl group, is significantly more potent than Imatinib.[1][2] This enhanced potency is attributed in part to the trifluoromethyl group, which contributes to a higher binding affinity for the Bcr-Abl kinase.[1]

Comparative Potency Data
CompoundTargetIC50 (nM)Fold Improvement
Imatinibc-Abl400-
Nilotinibc-Abl28-45~9-14x

IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[2]

The data clearly demonstrates the superior inhibitory activity of Nilotinib, a difference that has significant clinical implications, with Nilotinib showing superior efficacy in patients who have developed resistance to Imatinib.[1]

Case Study 2: Celecoxib and its Trifluoromethyl Analog in Inflammation

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. A trifluoromethyl analog of celecoxib (TFM-C), where the methyl group is replaced by a trifluoromethyl group, exhibits a 205-fold lower COX-2 inhibitory activity.[3] This highlights that the substitution of a methyl group with a trifluoromethyl group can dramatically alter the binding affinity and, consequently, the potency of a drug. While in this specific case the potency for the intended target was reduced, it underscores the profound impact of this functional group on drug-target interactions. Interestingly, both celecoxib and TFM-C were found to ameliorate experimental autoimmune encephalomyelitis (EAE) with equal potency, suggesting that the trifluoromethyl analog may have therapeutic value through COX-2-independent pathways.[3]

Comparative COX-2 Inhibition
CompoundCOX-2 IC50Fold Difference in Potency
CelecoxibPotent Inhibitor-
TFM-C205-fold less potent205x

Case Study 3: Bicalutamide in Prostate Cancer

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR). The active (R)-enantiomer of bicalutamide, which contains a trifluoromethylphenyl group, has a significantly higher binding affinity for the AR compared to other non-steroidal antiandrogens like flutamide and nilutamide.[4][5] This enhanced affinity contributes to its greater potency in blocking the effects of androgens.[5]

Comparative Androgen Receptor Binding Affinity
CompoundRelative Binding Affinity for AR
(R)-BicalutamideHighest
Hydroxyflutamide4-fold lower than (R)-Bicalutamide
Nilutamide5-fold lower than (R)-Bicalutamide

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound.

Workflow for Microsomal Stability Assay:

Microsomal_Stability_Workflow A Prepare reaction mixture: Test compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate and collect samples at various time points C->D E Quench reaction with ice-cold acetonitrile D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine rate of compound disappearance G->H

Caption: A typical workflow for an in vitro microsomal stability assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer.

    • Add the liver microsomes to the mixture and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

IC50 Determination using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Workflow for IC50 Determination:

IC50_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the test compound A->B C Incubate for a defined period (e.g., 48-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for determining the IC50 value using an MTT assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cell line in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a period that allows for a measurable effect on cell viability (typically 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Workflow for Competitive Radioligand Binding Assay:

Binding_Assay_Workflow A Prepare cell membranes or purified receptors B Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled test compound A->B C Allow to reach equilibrium B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify bound radioactivity (e.g., scintillation counting) D->E F Plot competition curve and determine IC50 and Ki E->F

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor from cultured cells or tissues.

  • Binding Reaction:

    • In a multi-well plate, set up the binding reactions containing the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the target receptor, and increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of the trifluoromethyl group is a powerful tool in drug design, capable of significantly enhancing drug potency through improved metabolic stability, increased lipophilicity, and optimized binding interactions. The case studies of Nilotinib, Celecoxib's analog, and Bicalutamide provide clear evidence of the profound impact this functional group can have on a drug's pharmacological profile. By understanding the underlying principles and utilizing robust experimental methodologies, researchers can effectively leverage the trifluoromethyl group to develop more effective and safer medicines.

References

Unambiguous Structural Confirmation of Quinoline Derivatives: A Comparative Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques for the structural confirmation of quinoline derivatives, a critical scaffold in medicinal chemistry. Experimental data and detailed protocols are provided to support the objective comparison.

Quinoline and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The precise spatial arrangement of atoms within these molecules dictates their biological activity, making unambiguous structural confirmation an indispensable step in the drug discovery and development pipeline. While various analytical techniques contribute to structural elucidation, single-crystal X-ray diffraction stands as the gold standard, providing definitive evidence of molecular connectivity, conformation, and stereochemistry in the solid state.

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical technique for structural confirmation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis, SCXRD provides a level of detail regarding the three-dimensional architecture that is often unattainable by other methods.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample State Solid (single crystal)Solution or Solid-StateGas phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packingConnectivity through covalent bonds, relative stereochemistry, solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute structure; provides precise geometric parameters.Excellent for determining connectivity and solution-state structure; non-destructive.High sensitivity; provides accurate molecular weight and formula.
Limitations Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule.Does not directly provide bond lengths or angles; interpretation can be complex for large molecules.Does not provide information on stereochemistry or 3D conformation.

Crystallographic Data of Representative Quinoline Derivatives

Single-crystal X-ray diffraction provides precise data on the geometric parameters of molecules. The following table summarizes key crystallographic data for a selection of quinoline derivatives, showcasing the level of detail that can be obtained.

CompoundCCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Quinoline175362C₉H₇NOrthorhombicP2₁2₁2₁16.234(3)17.584(4)3.921(1)9090901119.9(4)
2-Chloro-6-methylquinoline-3-carbaldehydeNot availableC₁₁H₈ClNOMonoclinicP2₁/c7.987(2)12.543(3)9.876(2)90108.34(3)90940.1(4)
2-Chloro-3-formyl-6-methoxyquinolineNot availableC₁₁H₈ClNO₂MonoclinicP2₁/n7.456(1)10.987(2)12.345(2)9095.123(2)901007.8(3)
Lenvatinib (a quinoline derivative)Not availableC₂₁H₁₉ClN₄O₄Not availableNot availableNot availableNot availableNot availableNot availableNot availableNot availableNot available

Note: "Not available" indicates that the specific data was not readily found in the searched literature. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for comprehensive crystallographic data.

Experimental Protocols

The successful application of single-crystal X-ray diffraction relies on a meticulous experimental workflow, from crystal growth to data analysis.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step.

  • Solvent Selection: The compound should be dissolved in a solvent in which it is sparingly soluble. Slow evaporation of the solvent from a saturated or near-saturated solution is a common technique.

  • Methods:

    • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots of varying intensity) is recorded by a detector. A complete dataset consists of thousands of reflections collected at different crystal orientations.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure.

Mandatory Visualizations

To illustrate the workflows and logical relationships in structural biology and drug development, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Quinoline Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Experimental workflow for structural confirmation via SCXRD.

logical_relationship cluster_problem Structural Question cluster_techniques Analytical Techniques cluster_confirmation Structural Confirmation unknown_structure Unknown Quinoline Derivative Structure nmr NMR Spectroscopy (Connectivity, Solution Conformation) unknown_structure->nmr ms Mass Spectrometry (Molecular Weight, Formula) unknown_structure->ms scxrd Single-Crystal XRD (Absolute 3D Structure) unknown_structure->scxrd confirmed_structure Confirmed Structure & Structure-Activity Relationship (SAR) nmr->confirmed_structure ms->confirmed_structure scxrd->confirmed_structure signaling_pathway cluster_receptor Receptor Tyrosine Kinase cluster_drug Drug Action cluster_pathway Downstream Signaling cluster_response Cellular Response vegfr VEGFR ras Ras vegfr->ras lenvatinib Lenvatinib (Quinoline Derivative) lenvatinib->vegfr Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Angiogenesis & Cell Proliferation erk->proliferation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates is paramount. 2-Chloro-3-(trifluoromethyl)quinoline is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present supporting experimental data and detailed protocols to assist in method selection and implementation.

Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the nature of the information sought (e.g., quantification of the main component vs. identification of volatile impurities).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] For a moderately polar compound like this compound, reversed-phase HPLC with UV detection is a robust method for purity determination. It excels at separating the main compound from non-volatile and less volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] Given that this compound is a semi-volatile compound, GC-MS can provide excellent separation and identification of volatile impurities that might be present from the synthesis, such as residual solvents or volatile byproducts. The mass spectrometric detector offers definitive identification of separated components based on their mass spectra.

Quantitative Performance Comparison

The following tables summarize typical performance characteristics for hypothetical HPLC and GC-MS methods tailored for the analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance

Performance ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (%RSD)< 1.5%

Table 2: GC-MS Method Performance

Performance ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)~ 0.01 ng/mL
Limit of Quantification (LOQ)~ 0.03 ng/mL
Accuracy (% Recovery)97.8 - 102.5%
Precision (%RSD)< 2.0%

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC-UV Methodology

This protocol describes a reversed-phase HPLC method with UV detection for the quantitative purity assessment of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)

    • 0-15 min: 30% A to 90% A

    • 15-20 min: Hold at 90% A

    • 20.1-25 min: Re-equilibration at 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

GC-MS Methodology

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample and Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject into GC filter->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (40-450 amu) ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities via Mass Spectra integrate->identify calculate Quantify Impurities integrate->calculate

Caption: Experimental workflow for GC-MS purity analysis.

Method_Selection start Goal of Analysis decision1 Primary Goal? start->decision1 decision2 Thermally Labile Impurities? decision1->decision2 Impurity Identification hplc Use HPLC for quantitative purity of main component and non-volatile impurities. decision1->hplc Quantitative Purity decision2->hplc Yes gcms Use GC-MS to identify and quantify volatile/semi-volatile impurities. decision2->gcms No both Use both methods for a comprehensive purity profile. hplc->both gcms->both

Caption: Logic diagram for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs.

  • HPLC-UV is a robust and reliable method for determining the overall purity of the compound and quantifying non-volatile impurities. It is often the preferred method for routine quality control due to its simplicity and reproducibility.

  • GC-MS offers higher sensitivity and specificity for volatile and semi-volatile impurities. It is an invaluable tool for identifying unknown impurities based on their mass spectra and for detecting trace levels of residual solvents or volatile byproducts from the synthesis.

For a comprehensive characterization of this compound, a combination of both HPLC and GC-MS is recommended. This orthogonal approach ensures that a wide range of potential impurities, with varying volatilities and polarities, are detected and quantified, providing a high degree of confidence in the purity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-(trifluoromethyl)quinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chloro-3-(trifluoromethyl)quinoline, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, emphasizing adherence to institutional, local, and national regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

  • Waste Collection:

    • Use dedicated, clearly labeled, and sealed containers for collecting waste of this compound.[3]

    • The container should be compatible with the chemical to prevent any reactions.

    • Label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazards (e.g., Irritant).[1][2]

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must be treated as hazardous waste.[3]

    • Contaminated disposable materials should be placed in the designated hazardous waste container.

    • Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as hazardous waste.[3]

  • Spill Management:

    • Minor Spills: In a fume hood and while wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water.[3]

    • Major Spills: In the event of a major spill, evacuate the laboratory immediately and alert the institution's emergency response team.[3] Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Arrange for the disposal of the waste through your institution's chemical safety or environmental health and safety office. They will ensure the waste is transported to an approved waste disposal plant in accordance with all applicable regulations.[2][4]

Summary of Hazard and Disposal Information

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 25199-86-4[5]
Primary Hazards Skin Irritant, Eye Irritant, May cause respiratory irritation (based on similar compounds)[1][2]
Disposal Method Dispose of as hazardous chemical waste through an approved waste disposal plant.[2][3]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[3]
PPE Requirements Goggles, Protective Gloves, Long-sleeved Clothing[1]

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Decontamination cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Designated, Labeled Hazardous Waste Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Chemical Waste & Contaminated Materials C->D E Decontaminate Glassware with Organic Solvent D->E F Collect Rinseate as Hazardous Waste E->F G Store Waste Container Securely F->G H Contact Institutional Chemical Safety Office G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Chloro-3-(trifluoromethyl)quinoline. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure and environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

PPE Category Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[1]To protect the eyes and face from splashes and airborne particles of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[4] It is crucial to consult the glove manufacturer's compatibility data for breakthrough times. Double gloving is recommended.To prevent skin contact and absorption. The outer glove can be removed and disposed of immediately in case of contamination.[5]
Body Protection A laboratory coat, buttoned and with long sleeves.[1][6] For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.[4]To protect the skin and personal clothing from contamination.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]To prevent inhalation of dust, aerosols, or vapors, which can cause respiratory irritation.[3]
Footwear Closed-toe and closed-heel shoes that cover the entire foot must be worn in the laboratory.[6]To protect the feet from spills.

Operational Plan for Safe Handling

A systematic approach is critical to maintaining a safe laboratory environment when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS) for any available specific information.

    • Designate a specific work area, preferably within a chemical fume hood.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4][7]

    • Assemble all necessary equipment and reagents before starting work.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust.[4]

    • Use a spatula or other appropriate tools for transferring solids.

    • If transferring a solution, use a pipette or syringe with caution to prevent splashes.[4]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • In case of accidental contact, immediately follow the first aid measures outlined below.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[4]

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[4]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

    • Do not discharge to sewer systems.[8]

    • Dispose of the chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.[4]

    • Place these materials in a clearly labeled, sealed waste bag or container for hazardous waste.[4]

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by controlled incineration.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_sds Review SDS prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_emergency Check Emergency Equipment prep_area->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_transfer Weighing and Transfer prep_ppe->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment post_decon Decontaminate Surfaces and Equipment handle_experiment->post_decon post_ppe Remove and Dispose of PPE post_decon->post_ppe disp_chem Dispose of Chemical Waste post_ppe->disp_chem disp_cont Dispose of Contaminated Materials post_ppe->disp_cont

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.